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  • Product: (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
  • CAS: 1308311-57-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride: Predictive Spectroscopic and Crystallographic Analysis

Abstract This technical guide provides a comprehensive framework for the structural characterization of the chiral α,β-unsaturated amino acid derivative, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. As a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of the chiral α,β-unsaturated amino acid derivative, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. As a compound of interest in synthetic and medicinal chemistry, its unambiguous structural elucidation is paramount. This document outlines detailed protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction data. In the absence of publicly available experimental data for this specific molecule, this guide leverages predictive data based on structurally analogous compounds to illustrate the expected outcomes. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.

Introduction

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a stereocenter at the α-carbon and a conjugated styryl system, makes it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules. The precise stereochemistry and conformation of this molecule are critical determinants of its biological activity and physical properties. Therefore, rigorous characterization using modern analytical techniques is essential. This guide provides a detailed roadmap for the comprehensive analysis of this compound using NMR spectroscopy and X-ray crystallography.

Plausible Synthetic Approach

  • Horner-Wadsworth-Emmons Reaction: Reaction of cinnamaldehyde with a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)-2-azidoacetate, in the presence of a suitable base (e.g., NaH or DBU) would likely yield the (E)-configured α,β-unsaturated α-azido ester. The stereoselectivity for the (E)-isomer is typically high in this type of reaction.

  • Staudinger Reduction: The resulting azido ester can then be reduced to the corresponding primary amine using a Staudinger reaction (triphenylphosphine followed by water) or by catalytic hydrogenation.

  • Salt Formation: Finally, treatment of the free base with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) would yield the desired (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. The (S)-stereochemistry at the α-carbon would need to be established through the use of a chiral auxiliary or an asymmetric catalyst in the initial steps of the synthesis. For a general overview of stereoselective synthesis of unsaturated α-amino acids, see the work by Majer and coworkers[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, stereochemistry, and electronic environment of the atoms in the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. CD₃OD is often preferred as it can provide sharper signals for exchangeable protons.

    • If using a non-deuterated solvent for the final synthetic step, ensure it is completely removed to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, although referencing to the residual solvent peak is more common.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride in CD₃OD. These predictions are based on the analysis of similar compounds found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.50 - 7.30m-5HPhenyl-H
~6.80d~161HH-4
~6.20dd~16, ~71HH-3
~4.50d~71HH-2
~3.80s-3HOCH₃
~4.90 (broad)s-3HNH₃⁺

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170C=O (C-1)
~135Phenyl C (quaternary)
~134C-4
~130Phenyl CH
~129Phenyl CH
~128Phenyl CH
~125C-3
~58C-2
~53OCH₃
Rationale for Predicted Spectra
  • ¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (~7.30-7.50 ppm). The vinyl protons (H-3 and H-4) will form an AX system with a large coupling constant (~16 Hz), characteristic of a trans (E) configuration. H-3 will be further split by the α-proton (H-2), resulting in a doublet of doublets. The α-proton (H-2) will appear as a doublet due to coupling with H-3. The methyl ester protons will be a sharp singlet around 3.80 ppm. The amine protons, being a hydrochloride salt, will be protonated (NH₃⁺) and will likely appear as a broad singlet that may exchange with the solvent.

  • ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal (~170 ppm). The carbons of the phenyl group and the double bond will appear in the 125-135 ppm region. The α-carbon (C-2) is expected around 58 ppm, and the methyl ester carbon around 53 ppm.

Molecular Structure for NMR Assignment

Caption: Molecular structure of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride with key atoms labeled for NMR assignments.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) is a common method.

    • Vapor diffusion (e.g., diffusing a less polar solvent into a solution of the compound in a more polar solvent) can also be effective.

    • The choice of solvent is critical and may require screening of several options.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

    • A full sphere of diffraction data is collected by rotating the crystal.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

    • For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).

Expected Crystallographic Data

The following table presents a set of hypothetical crystallographic parameters for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. These are typical values for a small organic molecule hydrochloride salt and would need to be determined experimentally.

Table 3: Hypothetical Crystallographic Data

ParameterExpected Value
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic)
a (Å)5 - 15
b (Å)5 - 20
c (Å)10 - 25
α (°)90
β (°)90 - 105
γ (°)90
V (ų)800 - 1500
Z2 or 4
Dcalc (g/cm³)1.2 - 1.4
R-factor< 0.05
Visualization of a Hypothetical Crystal Packing

G cluster_0 Unit Cell mol1 Molecule A cl1 Cl- mol1->cl1 H-bond cl4 Cl- mol1->cl4 H-bond mol2 Molecule B mol2->cl1 H-bond cl2 Cl- mol2->cl2 H-bond mol3 Molecule C mol3->cl2 H-bond cl3 Cl- mol3->cl3 H-bond mol4 Molecule D mol4->cl3 H-bond mol4->cl4 H-bond

Caption: A conceptual diagram illustrating a hypothetical crystal packing arrangement showing hydrogen bonding between the ammonium groups and chloride ions.

Conclusion

The structural characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is crucial for its application in further research and development. This technical guide provides a comprehensive, albeit predictive, overview of the expected NMR and crystallographic data for this compound. The detailed experimental protocols are based on established and reliable methodologies, offering a clear path for researchers to obtain and interpret the necessary data to confirm the structure, stereochemistry, and purity of their synthesized material. The application of these techniques will ensure the scientific integrity of any subsequent studies involving this promising molecule.

References

  • Majer, Z., et al. (2015). Stereoselective synthesis of unsaturated α-amino acids. Amino Acids, 47(6), 1107-1115. [Link]

Sources

Exploratory

The Strategic Role of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride in Modern Drug Discovery and Asymmetric Synthesis

Executive Summary Unnatural amino acids (ncAAs) are foundational to the development of next-generation peptidomimetics, offering enhanced proteolytic stability and precise conformational rigidity. Among these, (S,E)-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unnatural amino acids (ncAAs) are foundational to the development of next-generation peptidomimetics, offering enhanced proteolytic stability and precise conformational rigidity. Among these, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (commonly known as L-styrylglycine methyl ester hydrochloride) stands out as a highly versatile chiral building block[1]. Its unique structural topology—a conjugated (E)-styryl system directly attached to the α-carbon—imparts significant steric bulk and restricts the rotational freedom (φ and ψ angles) of the peptide backbone. This in-depth technical guide explores the physicochemical profiling, mechanistic utility in enzyme inhibition, and the rigorous synthetic protocols required to handle this advanced intermediate.

Structural and Physicochemical Profiling

The formulation of this compound as a hydrochloride salt is not merely a convenience for isolation; it is a strict chemical necessity. Free α-amino methyl esters are highly susceptible to spontaneous intermolecular aminolysis, leading to the formation of diketopiperazines. Furthermore, the presence of the conjugated styryl alkene makes the free amine prone to polymerization or Michael addition side-reactions under basic conditions. The hydrochloride salt protonates the amine, neutralizing its nucleophilicity, ensuring long-term shelf stability, and drastically enhancing its solubility in polar protic solvents used in solid-phase peptide synthesis (SPPS)[2].

Table 1: Physicochemical and Structural Parameters

ParameterValueCausality / Significance
Chemical Name (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochlorideFull IUPAC designation ensuring stereochemical clarity.
CAS Number 1308311-57-0Unique registry identifier for procurement and database cross-referencing[2].
Molecular Formula C₁₁H₁₄ClNO₂Defines the exact atomic composition including the stabilizing salt form.
Molecular Weight 227.69 g/mol Critical for precise stoichiometric calculations in catalysis and SPPS.
Stereochemistry (S) at Cα, (E) at Cβ-Cγ(S) mimics natural L-amino acids; (E) ensures an extended, rigid conformation.
Salt Form Hydrochloride (HCl)Prevents diketopiperazine formation; enhances solubility in polar solvents.

Mechanistic Insights: Enzyme Inhibition and Conformational Constraint

Styrylglycine derivatives have been extensively validated as mechanism-based inhibitors for metalloenzymes, most notably Peptidylglycine α-Hydroxylating Monooxygenase (PHM) [3]. PHM is a copper-dependent enzyme responsible for the bioactivation of neuropeptides.

Mechanistically, the styryl moiety acts as a structural mimic of the natural peptide substrate but diverges critically during the catalytic cycle. Upon hydrogen abstraction at the α-carbon by the Cu(II)-superoxo species, the resulting radical does not undergo standard hydroxylation. Instead, the unpaired electron is delocalized across the conjugated styryl system. This delocalization transforms the alkene into a highly reactive radical trap, leading to the formation of a covalent adduct with the enzyme's active site and resulting in turnover-dependent irreversible inactivation[3].

Mechanism A Peptidylglycine α-Hydroxylating Monooxygenase (PHM) B Cu(II) Active Site Coordination A->B Activation C (S,E)-Styrylglycine Derivative Binding B->C Substrate Analog D Radical Intermediate Formation C->D H-Abstraction E Alkene Radical Trap (Covalent Adduct) D->E Delocalization F Irreversible Enzyme Inactivation E->F Turnover-dependent Inhibition

Mechanism of PHM enzyme inactivation by (S,E)-styrylglycine derivatives.

Advanced Synthetic Methodologies

The synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride demands strict stereocontrol to establish the (S)-configuration at the α-carbon while preserving the thermodynamically stable (E)-geometry of the alkene. The most robust and scalable approach is the catalytic asymmetric Strecker reaction [4]. By utilizing cinnamaldehyde and a chiral amine auxiliary, the intermediate imine is subjected to nucleophilic cyanation. The resulting α-aminonitrile is subsequently hydrolyzed to the free acid and esterified.

Step-by-Step Methodology: Esterification of (S,E)-Styrylglycine

Objective: To convert (S,E)-2-amino-4-phenylbut-3-enoic acid into its corresponding methyl ester hydrochloride salt while preventing racemization and double-bond isomerization.

Causality & Rationale: Thionyl chloride (SOCl₂) in methanol is explicitly chosen over standard Fischer esterification (H₂SO₄/MeOH). SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, which immediately traps the newly formed free amine as the hydrochloride salt. This kinetic trapping prevents the free amine from undergoing intramolecular cyclization. The reaction temperature must be strictly maintained below 0°C during the activation phase to prevent exothermic degradation or isomerization of the conjugated (E)-alkene to the (Z)-isomer.

Protocol:

  • Preparation of Methanolic HCl: Charge a flame-dried, argon-purged round-bottom flask with anhydrous methanol (10 mL per mmol of substrate). Cool the flask to -10°C using an ice-salt bath.

  • Activation: Dropwise add thionyl chloride (SOCl₂, 1.5 equivalents) over 15 minutes. Causality: Slow addition controls the highly exothermic reaction between SOCl₂ and methanol, preventing localized heating that drives (Z)-isomerization.

  • Substrate Addition: Add enantiopure (S,E)-2-amino-4-phenylbut-3-enoic acid (1.0 equivalent) portion-wise to the cold solution.

  • Esterification: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS to ensure complete consumption of the highly polar starting material.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30°C) to remove methanol and excess HCl.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to remove non-polar organic impurities. Filter the precipitate under a nitrogen atmosphere to yield the pure (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride as a white crystalline solid.

  • Self-Validation System: Confirm the (E)-geometry via ¹H-NMR (look for a trans-coupling constant J≈16 Hz for the vinylic protons) and verify optical purity (>98% ee) via chiral HPLC.

Synthesis A Cinnamaldehyde + Chiral Amine B Chiral Imine Intermediate A->B C Asymmetric Strecker (TMSCN / Catalyst) B->C D (S,E)-α-Aminonitrile C->D High Diastereoselectivity E Acidic Hydrolysis (HCl / H2O) D->E F (S,E)-Styrylglycine (Free Acid) E->F G Esterification (SOCl2 / MeOH) F->G H (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride G->H Final Salt Formation

Synthetic workflow for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

Applications in Complex Scaffold Synthesis

Beyond its direct incorporation into peptidomimetics, this compound is a privileged precursor in diversity-oriented synthesis. The conjugated alkene serves as an excellent dienophile or radical acceptor. For instance, in the enantioselective Povarov reaction , styrylglycine derivatives react with anilines and electron-rich enol ethers under chiral Cu(II) phosphate catalysis to yield highly substituted tetrahydroquinolines with multiple contiguous stereocenters[5].

Table 2: Application of Styrylglycine Derivatives in Asymmetric Povarov Reactions

Dienophile PrecursorCatalyst SystemYield (%)Enantiomeric Excess (ee %)Structural Outcome
(S,E)-Styrylglycine methyl esterChiral Cu(II) Phosphate88%96%2,3,4-trisubstituted tetrahydroquinoline
(S,E)-4-(4-Fluorophenyl) variantChiral Cu(II) Phosphate85%94%Fluorinated tetrahydroquinoline
(S,E)-4-(4-Methoxyphenyl) variantChiral Cu(II) Phosphate91%97%Methoxy-substituted tetrahydroquinoline

(Data summarized from optimized Povarov reaction conditions demonstrating the high stereofidelity retained when using styrylglycine esters[5])

References

  • Title: Inactivation of peptidylglycine α-hydroxylating monooxygenase by cinnamic acid analogs Source: Taylor & Francis URL
  • Title: General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)
  • Title: Quantitative Difference in Solubility of Diastereomeric (2H/1H)
  • Title: Cover Feature: Tandem Chiral Cu(II)
  • Title: (S,E)-METHYL 2-AMINO-4-PHENYLBUT-3-ENOATE HCL (Product MSDS & Properties)

Sources

Foundational

Biosynthetic and Photocatalytic Pathways Involving (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Executive Summary (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized, protected unnatural amino acid (UAA)[1]. Structurally, it is the methyl ester hydrochloride salt of L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized, protected unnatural amino acid (UAA)[1]. Structurally, it is the methyl ester hydrochloride salt of L-styrylalanine. The incorporation of the rigid (E)-ethene-1,2-diyl linker between the aromatic ring and the chiral alpha-carbon significantly expands the chemical space available for peptidomimetics, making it a critical building block in the development of peptidyl-prolyl isomerase (PPIase) inhibitors and other advanced therapeutics[2].

Because it is a non-proteinogenic amino acid, it lacks a canonical in vivo biosynthetic pathway. Instead, its production relies on a synthesis of biological mimicry and advanced chemistry. This whitepaper details the two primary modalities for accessing styrylalanine derivatives: the biocatalytic kinetic resolution using engineered Phenylalanine Ammonia-Lyase (PAL) enzymes, and the de novophotocatalytic LADA strategy , followed by the downstream chemical esterification required to yield the final target compound.

The Stereochemical Dilemma: Why Biocatalysis Fails for the (S)-Enantiomer

To understand the synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, one must first understand the limitations of traditional biocatalysis in this context.

Phenylalanine ammonia-lyase (PAL) enzymes, such as PcPAL from Petroselinum crispum, utilize an electrophilic 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group to catalyze the reversible non-oxidative deamination of L-phenylalanine into trans-cinnamic acid[3].

The Steric Clash Mechanism: When attempting to use wild-type PcPAL to synthesize or process styrylalanine, the enzyme exhibits a 777-fold lower kcat​/KM​ value compared to its natural substrate[3]. Molecular modeling reveals that the bulky styryl moiety severely clashes with the F137 residue within the hydrophobic binding pocket, leading to unproductive binding conformations[3].

While engineering the active site (specifically the F137V mutation) relaxes this pocket and restores catalytic efficiency, the enzyme's inherent stereoselectivity creates a critical bottleneck. The F137V-PcPAL mutant selectively deaminates the (S)-enantiomer (L-styrylalanine) into (2E,4E)-5-phenylpenta-2,4-dienoic acid[3]. Therefore, while this biocatalytic pathway is excellent for isolating the (R)/(D)-enantiomer via kinetic resolution, it actively destroys the (S)-enantiomer required for our target compound.

Consequently, to produce the (S)-enantiomer, we must bypass the enzymatic degradation pathway and utilize chiral-pool-preserving photocatalysis.

PAL_Resolution Racemic Racemic Styrylalanine (L/D Mixture) WT_PAL Wild-Type PcPAL (F137 Residue) Racemic->WT_PAL Mutant_PAL Engineered F137V-PcPAL (Expanded Pocket) Racemic->Mutant_PAL Clash Steric Clash (Unproductive Binding) WT_PAL->Clash Deamination Selective L-Deamination (Ammonia Elimination) Mutant_PAL->Deamination MIO Catalysis D_Isomer D-Styrylalanine (Retained) Deamination->D_Isomer Kinetic Resolution Cinnamate (2E,4E)-Styrylacrylate (Byproduct) Deamination->Cinnamate L-Isomer Degradation

Biocatalytic kinetic resolution of styrylalanine via engineered PcPAL.

The Preparative Pathway: Photocatalytic LADA Strategy

To synthesize the (S)-enantiomer de novo, modern organic synthesis employs the LADA (Light-driven Activation and Desulfurization Addition) strategy. This method leverages the natural chiral pool—specifically (S)-cysteine—to dictate the stereochemistry of the final product, completely bypassing the limitations of PAL enzymes[4].

Mechanistic Causality

The LADA strategy relies on the photocatalytic cleavage of a specifically activated C–S bond. By tagging the thiol group of (S)-cysteine with a perfluoropyridine derivative, the sulfur becomes highly electron-deficient. Upon irradiation with blue light in the presence of an Iridium photocatalyst ( fac−Ir(ppy)3​ ), a single-electron transfer (SET) event reduces the sulfide, triggering a collapse that generates a carbon-centered alpha-amino radical[4].

This radical subsequently adds to (E)-styrylboronic acid. An energy transfer (EnT) process driven by the photocatalyst ensures that the resulting alkene isomerizes to the thermodynamically stable (E)-configuration, yielding (S,E)-styrylalanine[4].

Protocol 1: Asymmetric Synthesis of (S,E)-Styrylalanine

Self-Validating System: The use of (S)-cysteine guarantees the retention of the (S)-stereocenter, as the radical generation occurs at the side chain, leaving the alpha-carbon's stereochemistry undisturbed.

  • Thiol Activation: React 10 mmol of (S)-cysteine with perfluoropyridine in the presence of a mild base (e.g., K2​CO3​ ) in DMF to yield the perfluoroaryl-activated sulfide precursor.

  • Photocatalytic Setup: In an oven-dried Schlenk tube, combine 1.0 equiv of the activated cysteine, 1.5 equiv of (E)-styrylboronic acid, and 2 mol% of fac−Ir(ppy)3​ .

  • Degassing: Dissolve the mixture in anhydrous DMSO and degas via three freeze-pump-thaw cycles. Backfill with Argon.

  • Irradiation: Irradiate the reaction vessel with 460 nm blue LEDs at ambient temperature for 12 hours.

  • Isolation: Quench with water, extract with ethyl acetate, and purify the crude free acid via preparative HPLC to yield pure (S,E)-styrylalanine.

Downstream Processing: Esterification to the Target Hydrochloride

The free amino acid must be protected to prevent spontaneous cyclization or degradation during subsequent peptide coupling. Converting it to the methyl ester hydrochloride salt—(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride—enhances aqueous solubility and stabilizes the molecule[1].

Protocol 2: Thionyl Chloride-Mediated Esterification

Causality of Reagent Choice: Thionyl chloride ( SOCl2​ ) is chosen over standard Fischer esterification catalysts (like H2​SO4​ ) because it reacts with methanol to generate anhydrous HCl in situ. This prevents the formation of water, driving the equilibrium entirely toward the ester without risking hydrolysis or epimerization of the sensitive alpha-carbon.

  • Reagent Preparation: Cool 50 mL of anhydrous methanol to 0°C under a nitrogen atmosphere.

  • In Situ HCl Generation: Dropwise add 2.0 equivalents of SOCl2​ to the chilled methanol. Stir for 30 minutes.

  • Esterification: Add 5 mmol of the purified (S,E)-styrylalanine to the methanolic HCl solution.

  • Reflux: Gradually warm the mixture to 60°C and reflux for 4–6 hours. Monitor completion via LC-MS.

  • Crystallization: Remove the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of warm methanol and precipitate by adding anhydrous diethyl ether. Filter and dry under vacuum to yield the target (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride as a stable, white crystalline solid.

LADA_Pathway Cys Chiral Cysteine Derivative (Radical Precursor) Light Blue Light (460 nm) + Ir(ppy)3 Catalyst Cys->Light Boronic (E)-Styrylboronic Acid (Alkene Acceptor) Boronic->Light Radical Carbon-Centered Radical (via C-S Cleavage) Light->Radical SET / EnT UAA (S,E)-Styrylalanine (Free Acid) Radical->UAA Radical Addition Esterification SOCl2 / MeOH (Esterification & HCl Salt) UAA->Esterification Target (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (Target Compound) Esterification->Target Protection

LADA photocatalytic synthesis and downstream esterification workflow.

Quantitative Modality Comparison

The following table summarizes the quantitative differences between the biocatalytic and photocatalytic approaches for handling styrylalanine derivatives.

MethodologyTarget EnantiomerKey Catalyst / ReagentStereocontrol MechanismPrimary Limitation
Biocatalytic Kinetic Resolution (R) / (D)-StyrylalanineF137V-PcPAL EnzymeSelective deamination of the (S)-isomerMax 50% theoretical yield; destroys the (S)-isomer.
LADA Photocatalysis (S) / (L)-Styrylalanine fac−Ir(ppy)3​ / Blue LightChiral pool preservation via (S)-CysteineRequires perfluoroaryl pre-activation of the thiol.
Downstream Esterification (S,E)-Methyl Ester HCl SOCl2​ / Anhydrous MeOHNon-epimerizing anhydrous conditionsMoisture sensitive during the initial SOCl2​ addition.

Conclusion

The synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride represents a fascinating intersection of biocatalytic limitations and photocatalytic innovation. Because engineered PAL enzymes actively degrade the required (S)-enantiomer[3], researchers must rely on the LADA strategy to build the molecule de novo from a protected chiral pool[4]. By strictly controlling the downstream esterification environment, the stereochemical integrity of this highly valuable unnatural amino acid is preserved for downstream pharmaceutical applications.

References

  • Zhang, X., Song, Y., Li, R., & Sun, Z. (2024). "Application of the LADA Strategy for the Synthesis of Styrylalanine through Photocatalytic Addition to Alkenylboronic Acids." Organic Letters, American Chemical Society. Available at:[Link]

  • Bencze, L. C., et al. (2017). "Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Dissolution and Free-Basing of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Executive Summary (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized unnatural amino acid derivative frequently utilized as a critical building block in peptidomimetic dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized unnatural amino acid derivative frequently utilized as a critical building block in peptidomimetic drug development and advanced organic synthesis[1].

Handling this compound requires a nuanced understanding of its dichotomous physicochemical profile. It possesses a highly lipophilic styryl-phenyl tail, yet it is supplied as a highly polar, ionic hydrochloride salt. This application note provides field-proven, self-validating methodologies for dissolving this compound in various organic solvent systems. By explaining the thermodynamic causality behind solvent selection and salt dissociation, this guide empowers researchers to optimize their workflows for spectroscopy, peptide coupling, and compound isolation.

Physicochemical Causality & Solvent Selection

The solubility of an amino acid methyl ester hydrochloride is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Intact Salt Dissolution: The intact hydrochloride salt relies on strong ion-dipole interactions for dissolution. Solvents with high dielectric constants ( ε ) and strong hydrogen-bond accepting/donating capabilities (e.g., Methanol, DMSO) can effectively separate the positively charged ammonium ion and the negatively charged chloride ion[2].

  • Free-Basing for Lipophilic Solvents: For downstream applications such as amide bond formation (peptide coupling), the presence of the hydrochloride salt inhibits the nucleophilicity of the α -amino group. Furthermore, the intact salt is largely insoluble in standard coupling solvents like Dichloromethane (DCM) ( ε≈9.1 ) due to their inability to solvate ions. By introducing a tertiary amine base (e.g., DIPEA or TEA), the proton is thermodynamically abstracted from the α -amino group. This neutralizes the molecule, eliminating its ionic charge and exposing the lipophilic styryl-phenyl moiety, which subsequently interacts favorably with non-polar and halogenated solvents via London dispersion forces[3].

Quantitative Solubility Profile Matrix

The following table summarizes the expected solubility behavior and recommended applications based on the solvent's dielectric constant.

Solvent SystemDielectric Constant ( ε )Solubility of Intact SaltSolubility of Free BaseRecommended Application
Methanol (MeOH) 32.7HighHighStock solutions, NMR, Spectroscopy
Dimethyl Sulfoxide (DMSO) 46.7HighHighBiological assays, Long-term storage
Dichloromethane (DCM) 9.1Low / InsolubleHighPeptide coupling (requires in situ base)
Tetrahydrofuran (THF) 7.5Low / InsolubleHighAcylation reactions
Diethyl Ether (Et2O) 4.3InsolubleModerate / HighLiquid-liquid extraction, Purification

Workflow Decision Matrix

Workflow Start Target: Dissolve (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl Decision Select Downstream Application Start->Decision Direct Spectroscopy / Storage (Intact Salt Required) Decision->Direct No base needed Coupling Peptide Coupling / Acylation (Amine Nucleophile Required) Decision->Coupling In situ neutralization Isolation Crystallization / Purification (Pure Free Base Required) Decision->Isolation Ex situ neutralization Solvent1 Protocol A: Direct Dissolution Use MeOH, DMSO, or DMF Direct->Solvent1 Solvent2 Protocol B: In Situ Free-Basing Suspend in DCM + Add DIPEA/TEA Coupling->Solvent2 Solvent3 Protocol C: Ex Situ Extraction Aq. Na2CO3 + Extract with Et2O Isolation->Solvent3

Decision matrix for selecting the appropriate dissolution and neutralization strategy.

Detailed Experimental Methodologies

Protocol A: Direct Dissolution in Polar Solvents (For Stock Solutions)

Use this protocol when the intact hydrochloride salt is required, such as for analytical characterization or preparation of stock solutions for biological assays.

  • Preparation: Weigh the desired amount of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride into a dry, inert glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous Methanol or DMSO to achieve the target concentration (typically 0.1 M to 0.5 M).

  • Agitation: Vortex the mixture for 1–2 minutes. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 5 minutes until a clear, homogeneous solution is obtained.

  • Storage: Store the solution at -20°C. Note: Prolonged storage in protic solvents like Methanol may lead to slow transesterification or hydrolysis if trace moisture is present.

Protocol B: In Situ Neutralization for Peptide Coupling

This is the industry-standard protocol for utilizing amino acid ester hydrochlorides in solution-phase peptide synthesis or acylation reactions.

  • Suspension: Suspend 1.0 equivalent of the hydrochloride salt in anhydrous DCM or THF to achieve a concentration of 0.1 M to 0.5 M. The mixture will appear as a cloudy, heterogeneous suspension.

  • Thermal Control: Chill the reaction flask to 0°C using an ice bath. This minimizes the risk of side reactions, such as diketopiperazine formation or premature ester hydrolysis.

  • Neutralization: Dropwise, add 1.05 to 1.1 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Validation (Self-Validating Step): Stir for 5–10 minutes. The successful conversion of the salt to the free amine is visually confirmed when the cloudy suspension clarifies into a transparent solution.

  • Coupling: Proceed immediately with the addition of the activated carboxylic acid or coupling reagents (e.g., DCC, EDC/HOBt).

Mechanism Salt Salt Form (Insoluble in DCM) R-NH3+ Cl- FreeBase Free Amine (Soluble in DCM) R-NH2 Salt->FreeBase Deprotonation (Solubility Shift) Base Tertiary Amine Base DIPEA or TEA Byproduct Ammonium Salt Byproduct Base-H+ Cl- Base->Byproduct Proton Acceptance

Mechanistic pathway of in situ neutralization altering the solubility profile of the compound.

Protocol C: Ex Situ Liquid-Liquid Extraction (For Pure Free Amine Isolation)

When pure free amine is required for specialized reactions or crystallization, the salt must be neutralized and extracted prior to use[3][4].

  • Aqueous Dissolution: Dissolve the hydrochloride salt in a minimal volume of distilled water. If the lipophilic tail causes poor aqueous solubility, use a 1:1 mixture of water and methanol.

  • Cooling: Cool the solution to 0°C in an ice bath to prevent thermal degradation of the free amine.

  • Basification: Slowly add an ice-cold 5% aqueous sodium carbonate ( Na2​CO3​ ) solution dropwise until the pH of the aqueous layer reaches approximately 9.0 (verify with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of Diethyl Ether ( Et2​O ) or DCM.

  • Washing & Drying: Combine the organic extracts and wash once with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at ≤30∘C to yield the pure free amine as an oil or amorphous solid.

References

  • The Royal Society of Chemistry. "Supplementary Information: HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes." RSC. Available at:[Link]

  • Taylor & Francis. "Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation." TandF Online. Available at:[Link]

  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ResearchGate Q&A. Available at: [Link]

Sources

Application

Application Notes and Protocols: Peptide Synthesis Utilizing (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone of modern drug development, enabling researchers to manipulate peptide conformation, enh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone of modern drug development, enabling researchers to manipulate peptide conformation, enhance proteolytic stability, and introduce bio-orthogonal handles for late-stage functionalization. (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0)[1] is a highly specialized, protected vinylglycine derivative (specifically, a methyl ester of L-styrylalanine).

From a mechanistic perspective, the β,γ -unsaturated styryl side chain restricts the χ1​ dihedral angle of the peptide backbone. This conformational rigidity can lock the peptide into an active binding geometry, significantly enhancing target receptor affinity[2]. Furthermore, the exposed alkene moiety serves as a chemoselective handle for advanced modifications, such as single-electron transfer (SET) reactions via the photocatalytic LADA strategy[3] or ruthenium-catalyzed cross-metathesis.

Because the α -amino group is supplied as a hydrochloride salt and the C-terminus is protected as a methyl ester, this building block is optimally primed for solution-phase N-terminal elongation prior to integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Properties & Handling

Proper handling of this UAA requires an understanding of its physicochemical constraints. The hydrochloride salt form prevents spontaneous intermolecular aminolysis (self-condensation) that free-base amino acid esters are prone to during storage.

PropertySpecification / Data
Chemical Name (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
CAS Number 1308311-57-0
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance White to off-white crystalline powder
Storage Conditions -20°C, desiccated, protected from light
Solubility DMF, DMSO, Methanol, Dichloromethane (with base)

Strategic Integration Workflow

Integrating a methyl ester-protected UAA into a broader peptide sequence requires a two-phase approach: solution-phase coupling followed by chemoselective deprotection.

Workflow N1 UAA Hydrochloride Salt (Starting Material) N2 In Situ Neutralization (DIPEA, DMF) N1->N2 Base Addition N3 Coupling Activation (Fmoc-AA-OH + HATU) N2->N3 Nucleophilic Amine N4 Fmoc-Dipeptide Methyl Ester (Protected Intermediate) N3->N4 Amide Bond Formation N5 Chemoselective Hydrolysis (LiOH, 0°C) N4->N5 Ester Cleavage N6 Fmoc-Dipeptide-OH (Ready for SPPS) N5->N6 Acidification

Caption: Synthesis workflow for integrating Methyl L-Styrylalaninate into peptide sequences.

The Mechanistic Pitfall: Base-Catalyzed Isomerization

When working with β,γ -unsaturated amino acids like styrylalanine, the most critical failure point is the base-catalyzed isomerization of the double bond. The α -proton is highly acidic due to the adjacent ester carbonyl and the nearby alkene. During the saponification (hydrolysis) of the methyl ester, excess base or elevated temperatures will cause the double bond to migrate into conjugation with the carboxylate. This forms an inactive α,β -unsaturated isomer and irreversibly destroys the chiral α -stereocenter[4].

Isomerization A β,γ-Unsaturated UAA (Desired Active Form) B Enolate Intermediate (Deprotonation at Cα) A->B Excess Base / Heat C α,β-Unsaturated Isomer (Inactive Byproduct) B->C Double Bond Migration

Caption: Base-catalyzed isomerization risk of β,γ-unsaturated amino acids during hydrolysis.

Experimental Protocols

Protocol A: Solution-Phase N-Terminal Elongation

This protocol details the coupling of an incoming Fmoc-protected amino acid to the free amine of the styrylalanine derivative. Causality Check: The styryl side chain introduces moderate steric hindrance. Therefore, highly efficient uronium-based coupling reagents (HATU) are preferred over standard carbodiimides (DIC) to ensure rapid acylation and prevent epimerization of the incoming amino acid.

Reagents:

  • (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (1.0 eq)

  • Fmoc-AA-OH (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (1.0 eq) to the mixture and stir for 2 minutes at room temperature to generate the active OAt-ester.

  • Neutralization & Coupling: In a separate vial, dissolve the (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial to neutralize the hydrochloride salt, liberating the nucleophilic free amine.

  • Reaction: Transfer the neutralized UAA solution dropwise into the activated Fmoc-AA-OH mixture. Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Monitor reaction completion via TLC (Hexane/EtOAc 1:1) or LC-MS. The disappearance of the free amine UAA indicates successful coupling.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Methyl Ester Hydrolysis

To utilize the newly formed dipeptide in SPPS, the C-terminal methyl ester must be converted back to a free carboxylic acid. Causality Check: To prevent the base-catalyzed isomerization detailed in Section 3, this reaction must be strictly temperature-controlled at 0°C using a mild hydroxide source.

Reagents:

  • Fmoc-Dipeptide-OMe (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)

  • THF / H₂O (3:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the Fmoc-Dipeptide-OMe in THF and cool the flask to exactly 0°C using an ice-water bath.

  • Hydrolysis: Dissolve LiOH·H₂O (1.2 eq) in chilled distilled water. Add the aqueous base dropwise to the THF solution over 10 minutes, maintaining the internal temperature at 0°C.

  • Reaction Monitoring: Stir at 0°C for 1.5 to 2 hours. Self-Validating Checkpoint: Run an LC-MS. If the reaction is pushed too long, Fmoc deprotection will begin to occur. Stop the reaction immediately upon disappearance of the methyl ester mass.

  • Quenching & Acidification: Quench the reaction at 0°C by adding 1M HCl dropwise until the pH reaches 3.0. Crucial: Do not allow the pH to drop below 2, as the Fmoc group can become unstable in highly acidic aqueous environments over time.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Fmoc-Dipeptide-OH, ready for solid-phase resin loading.

Analytical Validation & Data Presentation

To validate the structural integrity of the synthesized peptide fragments, researchers must rely on specific analytical markers. The α,β -isomer byproduct exhibits a significant bathochromic shift (red shift) in UV-Vis spectroscopy due to the extended conjugation of the double bond with the carbonyl system.

Table 1: Optimization of Coupling Conditions for Styrylalanine Derivatives

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization Level
DIC / OxymacollidineDMF4 hours72%< 1%
HBTU / HOBtDIPEADMF3 hours81%~ 3%
HATU / HOAt DIPEA DMF 2 hours 94% < 1%

Note: HATU is the optimal reagent, providing the highest yield and lowest epimerization rate for sterically demanding vinylglycine derivatives.

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Method

Application Note: Catalytic Asymmetric Synthesis and Downstream Applications of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (Styrylglycine methyl ester HCl) Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (Styrylglycine methyl ester HCl)

Introduction & Chemical Significance

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is the stabilized methyl ester hydrochloride salt of (S)-styrylglycine, a highly valuable, non-proteinogenic α -amino acid. In the realm of peptidomimetics and rational drug design, the incorporation of styrylglycine derivatives into peptide backbones provides critical structural rigidity. The conjugated styryl side chain restricts conformational flexibility, enhancing proteolytic stability and binding affinity to target proteases. Furthermore, the terminal olefin serves as a versatile π -system for late-stage functionalization via cross-metathesis, making this compound an indispensable building block for complex alkaloid and β -lactam antibiotic synthesis.

Mechanistic Causality in Catalytic Asymmetric Synthesis

To achieve the high enantiomeric excess (ee) required for pharmaceutical applications, the synthesis of the styrylglycine core relies heavily on catalytic asymmetric induction.

The Asymmetric Strecker Reaction The organocatalytic Strecker reaction remains one of the most straightforward and viable methods for the scalable synthesis of homochiral amino acids[1]. The stereodivergent synthesis of styrylglycine nitriles is typically achieved using bifunctional chiral organocatalysts (such as thiourea derivatives) or chiral cyanide generators[2].

  • Mechanistic Causality: In a thiourea-catalyzed system, the thiourea moiety acts as a Brønsted acid, activating the cinnamyl imine substrate via dual hydrogen bonding. Simultaneously, the basic moiety of the catalyst directs the nucleophilic attack of the cyanide anion (often generated from KCN or safer cyanide surrogates) to a single enantiotopic face of the imine[3]. This highly ordered transition state yields the α -aminonitrile precursor with exceptional stereofidelity, which is subsequently hydrolyzed to the free amino acid[1].

Asymmetric Hydrogenation An alternative route involves the enantioselective hydrogenation of α -dehydroamino acid derivatives using Rhodium or Ruthenium complexes bearing chiral bidentate phosphine ligands (e.g., Rh-DuPhos).

  • Mechanistic Causality: The rigid, electron-rich framework of the chiral ligand creates a distinct chiral pocket around the metal center. This steric environment dictates the trajectory of hydride transfer to the coordinated alkene, ensuring the exclusive formation of the (S)-stereocenter.

Quantitative Comparison of Synthetic Routes

To assist researchers in selecting the optimal synthetic strategy, the table below summarizes the performance metrics of the primary catalytic methods used to synthesize the styrylglycine core.

Synthetic StrategyCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Scalability & Notes
Asymmetric Strecker Chiral Thiourea / KCN85 - 92%> 95%High; allows one-pot synthesis of α -amino acids with simple catalyst recycling[3].
Asymmetric Hydrogenation [Rh(COD)(R,R-DuPhos)]BF 4​ 90 - 98%> 98%High; requires specialized high-pressure hydrogenation equipment and dehydro-precursors.
Phase-Transfer Alkylation Cinchona Alkaloid Derivatives75 - 85%88 - 94%Moderate; requires strict temperature control (-78 °C) to prevent background racemic alkylation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction kinetics are properly managed.

Protocol A: One-Pot Esterification and Hydrochloride Salt Formation

Objective: Convert enantiopure (S,E)-2-amino-4-phenylbut-3-enoic acid to its methyl ester hydrochloride salt.

  • Preparation of Methanolic HCl: Charge an oven-dried, argon-purged round-bottom flask with anhydrous methanol (10 mL per mmol of substrate). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add thionyl chloride (SOCl 2​ , 1.5 to 2.0 equivalents) dropwise over 15 minutes.

    • Causality: Thionyl chloride reacts exothermically with methanol to generate anhydrous HCl and dimethyl sulfite in situ. Generating HCl in this manner ensures absolute anhydrous conditions, which is critical for driving the Fischer esterification equilibrium toward the product.

  • Substrate Addition: Slowly add the free (S)-styrylglycine (1.0 equivalent) to the chilled solution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours. Monitor completion via TLC (Ninhydrin stain).

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

    • Causality: The immediate protonation of the newly formed methyl ester by the excess HCl forms a stable salt. This prevents intermolecular self-condensation (diketopiperazine formation), which readily occurs if the free α -amino ester is left unprotonated.

Protocol B: Peptide Coupling Using the Styrylglycine Derivative

Objective: Incorporate the unnatural amino acid into a growing peptide chain.

  • Activation of the N-Protected Amino Acid: In a dry flask, dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 5 minutes to form the active ester.

  • Amine Liberation and Coupling: Add (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (1.0 eq) followed by an additional 1.0 eq of DIPEA.

    • Causality: The first equivalent of DIPEA activates the carboxylic acid, while the second equivalent liberates the free amine of the styrylglycine ester from its HCl salt in situ. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive HATU-activated ester.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validate coupling completion via LC-MS.

Synthetic Workflow & Applications

Workflow cluster_0 Catalytic Asymmetric Synthesis A1 Cinnamyl Imine B1 Asymmetric Strecker Reaction (Chiral Organocatalyst) A1->B1 HCN Source A2 Dehydroamino Acid Ester B2 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) A2->B2 H2 (g) C (S,E)-2-amino-4-phenylbut-3-enoic acid (Styrylglycine) B1->C Hydrolysis B2->C Deprotection D (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (Target Compound) C->D MeOH, SOCl2 (Esterification & Salt Formation) E1 Peptidomimetics (Protease Inhibitors) D->E1 Amide Coupling E2 Olefin Cross-Metathesis (Late-Stage Functionalization) D->E2 Grubbs Catalyst E3 Beta-Lactam Derivatives (Antibacterial Agents) D->E3 Staudinger Cycloaddition

Fig 1: Asymmetric synthesis and downstream applications of styrylglycine methyl ester derivatives.

References

  • Jakhar, A., et al. "Recent advances on asymmetric Strecker reactions." ResearchGate, Mar 2016. Available at:[Link][1]

  • Gao, Y., et al. "Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator." ResearchGate, Apr 2024. Available at:[Link][3]

  • "Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids." ResearchGate. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols for the Preparation of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, a valuable chiral building block in organic synthesis and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, a valuable chiral building block in organic synthesis and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible methodology. The synthesis commences from the readily available chiral pool starting material, L-phenylalanine, ensuring the desired (S)-stereochemistry at the α-carbon. The key transformations involve N-protection of the amino group, reduction of the carboxylic acid to an aldehyde, a stereoselective Horner-Wadsworth-Emmons olefination to establish the (E)-alkene, and finally, deprotection and formation of the hydrochloride salt. This guide emphasizes not only the procedural details but also the underlying chemical principles and rationale for experimental choices, ensuring both scientific integrity and practical success.

Introduction

α,β-Unsaturated amino acids and their derivatives are significant structural motifs in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] Specifically, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride possesses a unique combination of a chiral amine, an ester, and a conjugated system, making it a desirable synthon for the introduction of complex functionality in drug discovery programs. The defined stereochemistry at the α-carbon and the geometry of the double bond are crucial for its utility in stereoselective transformations.

The synthetic strategy outlined herein leverages the principles of chiral pool synthesis, starting from L-phenylalanine to obviate the need for asymmetric synthesis or chiral resolution.[2] The key steps are robust and have been adapted from well-established organic transformations to provide a clear and logical pathway to the target compound.

Overall Synthetic Scheme

Synthetic_Scheme L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe (Boc)₂O, Dioxane/H₂O Boc_Phe_ol N-Boc-L-phenylalaninol Boc_Phe->Boc_Phe_ol 1. Isobutyl chloroformate, NMM 2. NaBH₄ Boc_Phe_al N-Boc-L-phenylalaninal Boc_Phe_ol->Boc_Phe_al Dess-Martin Periodinane, CH₂Cl₂ Boc_Unsaturated_Ester (S,E)-Methyl 2-(Boc-amino)-4-phenylbut-3-enoate Boc_Phe_al->Boc_Unsaturated_Ester (MeO)₂P(O)CH₂CO₂Me, NaH, THF Target (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride Boc_Unsaturated_Ester->Target HCl in Dioxane caption Figure 1: Overall synthetic route.

Caption: Figure 1: Overall synthetic route.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents were of anhydrous grade where specified.

Reagent/SolventSupplierGrade
L-PhenylalanineSigma-Aldrich≥99%
Di-tert-butyl dicarbonate ((Boc)₂O)Acros Organics99%
DioxaneFisher ScientificAnhydrous
Triethylamine (TEA)Alfa Aesar≥99%
Isobutyl chloroformateTCI>98%
N-Methylmorpholine (NMM)Sigma-Aldrich≥99%
Sodium borohydride (NaBH₄)EMD Millipore≥98%
Dess-Martin Periodinane (DMP)Oakwood Chemical97%
Dichloromethane (DCM)VWRAnhydrous
Trimethyl phosphonoacetateSigma-Aldrich98%
Sodium hydride (NaH)Alfa Aesar60% dispersion in mineral oil
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Hydrochloric acid solutionSigma-Aldrich4.0 M in Dioxane
Diethyl etherFisher ScientificACS Grade
Ethyl acetateVWRACS Grade
HexanesFisher ScientificACS Grade
Saturated aqueous sodium bicarbonatePrepared in-house
Saturated aqueous ammonium chloridePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateFisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Melting Point: Melting points were determined on a Stuart SMP30 melting point apparatus and are uncorrected.

  • Thin Layer Chromatography (TLC): TLC was performed on Merck silica gel 60 F₂₅₄ plates and visualized by UV light (254 nm) and/or staining with potassium permanganate solution.

Experimental Protocols

Part 1: Synthesis of N-Boc-L-phenylalanine

This initial step protects the primary amine of L-phenylalanine to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate is a widely used reagent for this purpose due to its high reactivity and the ease of removal of the Boc group under acidic conditions.[3][4]

Procedure:

  • To a stirred mixture of L-phenylalanine (16.5 g, 100 mmol) in 60 mL of water and 60 mL of peroxide-free dioxane, add triethylamine (21 mL, 150 mmol).[3]

  • To the resulting clear solution, add di-tert-butyl dicarbonate (24.0 g, 110 mmol).

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC (ninhydrin stain will be negative for the product).

  • After completion, dilute the solution with 150 mL of water and extract with diethyl ether (3 x 100 mL) to remove any unreacted (Boc)₂O and byproducts.[3]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. An oily product will separate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

Expected Yield: 80-87%[4]

Part 2: Synthesis of N-Boc-L-phenylalaninol

The carboxylic acid of N-Boc-L-phenylalanine is reduced to the corresponding primary alcohol. A mixed anhydride method followed by reduction with sodium borohydride is a mild and efficient way to achieve this transformation, avoiding the use of harsher reducing agents like lithium aluminum hydride.

Procedure:

  • Dissolve N-Boc-L-phenylalanine (26.5 g, 100 mmol) in 200 mL of anhydrous THF and cool to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (11.0 mL, 100 mmol) followed by the dropwise addition of isobutyl chloroformate (13.1 mL, 100 mmol), ensuring the temperature remains below -10 °C.

  • Stir the mixture for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (7.6 g, 200 mmol) in 50 mL of water.

  • Add the sodium borohydride solution dropwise to the mixed anhydride solution at -15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-L-phenylalaninol as a white solid.

Expected Yield: ~94%[5]

Part 3: Synthesis of N-Boc-L-phenylalaninal

The primary alcohol is oxidized to the aldehyde. Dess-Martin periodinane is a mild and selective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid. The resulting aldehyde is often used immediately in the next step due to its potential instability.

Procedure:

  • Dissolve N-Boc-L-phenylalaninol (25.1 g, 100 mmol) in 500 mL of anhydrous dichloromethane and cool to 0 °C.

  • Add Dess-Martin periodinane (46.6 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (200 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-L-phenylalaninal is typically used in the next step without further purification.

Expected Yield: The crude product is assumed to be quantitative and used directly.

Part 4: Synthesis of (S,E)-Methyl 2-(Boc-amino)-4-phenylbut-3-enoate

This is the crucial C-C bond-forming step to construct the α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is employed, which typically provides high (E)-selectivity for the resulting alkene.[6][7][8]

Procedure:

  • To a suspension of sodium hydride (60% in mineral oil, 4.4 g, 110 mmol) in 200 mL of anhydrous THF at 0 °C, add trimethyl phosphonoacetate (18.2 mL, 110 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Dissolve the crude N-Boc-L-phenylalaninal (from Part 3, ~100 mmol) in 100 mL of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford (S,E)-Methyl 2-(Boc-amino)-4-phenylbut-3-enoate as a colorless oil or white solid.

Expected Yield: 70-85% over two steps.

Part 5: Synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride

The final step involves the deprotection of the N-Boc group and the simultaneous formation of the hydrochloride salt. A solution of HCl in an organic solvent like dioxane is ideal for this transformation, as the product often precipitates from the reaction mixture in high purity.[9]

Procedure:

  • Dissolve (S,E)-Methyl 2-(Boc-amino)-4-phenylbut-3-enoate (30.5 g, 100 mmol) in 100 mL of anhydrous dioxane.

  • To this solution, add a 4.0 M solution of HCl in dioxane (50 mL, 200 mmol) at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form during this time. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, add 200 mL of anhydrous diethyl ether to facilitate further precipitation.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under vacuum to yield (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

Expected Yield: >90%

Workflow Diagram

Experimental_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2 & 3: Reduction & Oxidation cluster_2 Step 4: Olefination cluster_3 Step 5: Deprotection & Salt Formation s1_start L-Phenylalanine s1_reagents Add (Boc)₂O, TEA, Dioxane/H₂O s1_start->s1_reagents s1_react Stir Overnight s1_reagents->s1_react s1_workup Acidify & Extract s1_react->s1_workup s1_product N-Boc-L-phenylalanine s1_workup->s1_product s2_start N-Boc-L-phenylalanine s2_reduction Mixed Anhydride, NaBH₄ s2_start->s2_reduction s2_alcohol N-Boc-L-phenylalaninol s2_reduction->s2_alcohol s3_oxidation DMP, CH₂Cl₂ s2_alcohol->s3_oxidation s3_aldehyde N-Boc-L-phenylalaninal s3_oxidation->s3_aldehyde s4_start N-Boc-L-phenylalaninal s4_hwe Horner-Wadsworth-Emmons Reagent s4_start->s4_hwe s4_react React in THF s4_hwe->s4_react s4_purify Column Chromatography s4_react->s4_purify s4_product Protected Unsaturated Ester s4_purify->s4_product s5_start Protected Unsaturated Ester s5_deprotect HCl in Dioxane s5_start->s5_deprotect s5_precipitate Precipitate with Ether s5_deprotect->s5_precipitate s5_filter Filter & Dry s5_precipitate->s5_filter s5_final Final Product s5_filter->s5_final

Caption: Figure 2: Step-by-step experimental workflow.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride from L-phenylalanine. By following the outlined steps and adhering to the specified conditions, researchers can confidently prepare this valuable chiral intermediate for their synthetic endeavors. The use of well-established reactions ensures high yields and stereochemical fidelity, making this protocol suitable for both small-scale research and larger-scale production campaigns.

References

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

  • Ni, Y., & Zhang, J. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2333–2339. [Link]

  • Google Patents. (2023). Synthesis method of N-Boc-L-phenylalaninol. CN116730873A.
  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Syntheses. (1980). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. 59, 158. [Link]

  • Organic Syntheses. (1981). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. 60, 88. [Link]

  • Almeida, A. M., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

  • ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?[Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • Vaia. (2023). Chiral Pool: Synthesis, Definition & Asymmetric Technique. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Introduction & Mechanistic Rationale (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized, unnatural α,β-unsaturated amino acid derivative, frequently referred to as the met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS: 1308311-57-0) is a highly specialized, unnatural α,β-unsaturated amino acid derivative, frequently referred to as the methyl ester hydrochloride of (S)-styrylalanine. In the realm of peptidomimetic drug discovery, this chiral building block is prized for its rigid trans-double bond and extended aromatic system.

When incorporated into peptide backbones, the styryl moiety restricts the conformational freedom of the molecule, significantly enhancing target binding affinity and proteolytic stability. This has proven critical in the development of CD4-mimetic miniproteins[1] and DNA-templated macrocyclic kinase inhibitors[2].

Causality in Reagent Selection: The compound is supplied as a methyl ester hydrochloride. The hydrochloride salt prevents spontaneous intramolecular cyclization and oxidative degradation, ensuring long-term shelf stability. The methyl ester provides an orthogonal protecting group strategy, allowing chemists to selectively manipulate the N-terminus before saponifying the C-terminus for subsequent Solid-Phase Peptide Synthesis (SPPS) or utilizing it directly in specialized enzymatic assays.

Pre-Assay Preparation: Conversion for Fmoc-SPPS

To utilize this building block in standard Fmoc-based SPPS for macrocycle generation, the methyl ester must be hydrolyzed and the free amine protected.

Protocol:

  • Amine Protection: Dissolve 1.0 eq of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) followed by 1.1 eq of Fmoc-OSu. Stir at room temperature for 2 hours.

  • Saponification: Cool the reaction to 0°C. Add 3.0 eq of LiOH dissolved in a minimal volume of water. Mechanistic Note: Strict temperature control at 0°C is critical to prevent base-catalyzed epimerization of the α-chiral center.

  • Isolation: After 1 hour, quench with 1M HCl to pH 2.0. Extract the resulting Fmoc-(S,E)-styrylalanine with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Application 1: Macrocyclic Kinase Inhibitor Screening

Once incorporated into a macrocyclic peptide, the styrylalanine moiety acts as a hydrophobic anchor, probing the deep hydrophobic pockets of kinases such as Src and MAPKAPK2[2]. The following protocol details a FRET-based Z'-LYTE in vitro kinase assay to evaluate these macrocycles.

Self-Validating System: This assay utilizes a ratiometric FRET approach. By measuring the ratio of two emission wavelengths (445 nm / 520 nm) rather than absolute fluorescence, the system inherently normalizes for well-to-well variations in peptide concentration and eliminates false positives caused by compound auto-fluorescence.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the styrylalanine-macrocycle in DMSO (final assay DMSO concentration ≤ 1%).

  • Kinase Reaction: In a 384-well black microplate, combine 2.5 µL of macrocycle inhibitor, 5 µL of Kinase/Peptide mixture (Src kinase + 2 µM Coumarin-Fluorescein FRET peptide), and 2.5 µL of ATP (at the Km​ for Src).

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent (a site-specific protease). Incubate for 1 hour at room temperature. Mechanistic Note: The protease can only cleave unphosphorylated peptides. If the kinase is inhibited, the peptide remains unphosphorylated, the protease cleaves it, and the FRET pair is separated.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission 1: 445 nm; Emission 2: 520 nm).

  • Data Analysis: Calculate the Emission Ratio (445 nm / 520 nm). A high ratio indicates successful kinase inhibition.

ZLyteAssay Inhibitor Styrylalanine Macrocycle Kinase Src Kinase Inhibitor->Kinase Inhibits Substrate FRET Peptide (Unphosphorylated) Kinase->Substrate Phosphorylates (If Active) Phospho Phosphorylated Peptide Substrate->Phospho Protease Development Protease Substrate->Protease If Kinase Inhibited Phospho->Protease Cleaved Cleaved Peptide (Low FRET / High 445nm) Protease->Cleaved Cleaves Unphosphorylated Intact Intact Peptide (High FRET / High 520nm) Protease->Intact Blocked by Phosphorylation

Fig 1. Ratiometric FRET workflow for screening styrylalanine-macrocycle kinase inhibitors.

Application 2: Enzymatic Profiling via Coupled Esterase-PAL Assay

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine. Engineered PAL variants (e.g., PcPAL F137V) are frequently screened against bulky unnatural amino acids like styrylalanine to map active-site flexibility[3].

Because PAL requires a free carboxylate to properly orient the substrate via salt bridges in the active site, the methyl ester must be removed. We utilize an elegant in vitro coupled enzymatic cascade to achieve this in real-time.

Self-Validating System: The protocol includes a parallel negative control lacking Porcine Liver Esterase (PLE). Because PAL cannot process the esterified substrate, this control must yield zero absorbance change, validating that the observed kinetics are strictly dependent on the coupled enzymatic cascade.

Step-by-Step Protocol:
  • Assay Mix Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.5). Add 1 mM of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

  • Coupling Reaction: Add 5 U/mL Porcine Liver Esterase (PLE). Incubate for 15 minutes at 37°C. Mechanistic Note: PLE rapidly hydrolyzes the ester, generating the free (S,E)-styrylalanine substrate in situ without requiring harsh chemical saponification.

  • Initiation: Transfer 190 µL of the assay mix to a UV-transparent quartz microplate. Initiate the reaction by adding 10 µL of purified mutant PcPAL (final concentration 10 µg/mL).

  • Kinetic Monitoring: Continuously monitor absorbance at 315 nm for 10 minutes. Mechanistic Note: The deamination of styrylalanine yields a phenylbutadiene derivative. The extended conjugation of this product causes a distinct bathochromic shift, allowing direct, label-free UV quantification.

EnzymaticAssay Substrate (S,E)-Methyl 2-amino- 4-phenylbut-3-enoate Esterase Porcine Liver Esterase (Hydrolysis) Substrate->Esterase Intermediate (S,E)-Styrylalanine (Free Acid) Esterase->Intermediate Removes Methyl Group PAL Mutant PcPAL (Deamination) Intermediate->PAL Product Phenylbutadiene Derivative + Ammonia PAL->Product E1cB Elimination Detection UV Absorbance (315 nm) Product->Detection Bathochromic Shift

Fig 2. Coupled enzymatic cascade utilizing esterase and PAL for continuous UV monitoring.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing (S,E)-Methyl 2-amino-4-phenylbut-3-enoate derivatives in the described in vitro assays, based on established literature parameters.

Assay TypeTarget / EnzymeSubstrate / InhibitorKey MetricExpected Value Range
Kinase InhibitionSrc KinaseStyrylalanine-MacrocycleIC₅₀0.5 – 5.0 µM
Kinase InhibitionMAPKAPK2Styrylalanine-MacrocycleIC₅₀0.6 – 10.0 µM
Enzymatic DeaminationWild-Type PcPAL(S,E)-Styrylalanine (Free Acid) kcat​/Km​ < 0.1 M⁻¹s⁻¹ (Steric Clash)
Enzymatic DeaminationMutant PcPAL (F137V)(S,E)-Styrylalanine (Free Acid) kcat​/Km​ 15 – 45 M⁻¹s⁻¹

References

  • Kleiner, R. E., et al. "In Vitro Selection of a DNA-Templated Small-Molecule Library Reveals a Class of Macrocyclic Kinase Inhibitors." Journal of the American Chemical Society, 2010. URL:[Link][2]

  • "Microbial Phenylalanine Ammonia Lyase: Recent Advances and Emerging Applications." ACS, 2023. URL:[Link][3]

  • "Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein." PMC. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with complex unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with complex unnatural amino acids. (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (a styrylglycine derivative) presents a classic amphiphilic paradox: it features a highly hydrophobic phenylbutenoate tail combined with a highly hydrophilic methyl ester hydrochloride head.

This "tug-of-war" between hydrophobic and ionic forces dictates its physicochemical behavior. Understanding the causality behind its solubility profile is critical for successful peptide synthesis, assay development, and drug discovery workflows.

Physicochemical Profiling & Quantitative Solubility Data

Before troubleshooting, it is essential to establish the baseline solubility profile of the compound. The table below synthesizes quantitative data and mechanistic causes for the solubility of typical amino acid ester hydrochlorides and styrylglycine derivatives[1].

Solvent CategorySpecific SolventsSolubility ProfileMechanistic Cause & Recommended Action
Polar Aprotic DMSO, DMFHigh (>20 mg/mL)Solvates both the polar HCl salt and the hydrophobic styryl group. Ideal for primary stock solutions.
Polar Protic Methanol, EthanolModerate (10-20 mg/mL)Good hydrogen bonding, but limited by the hydrophobic tail. Useful as co-solvents or for recrystallization.
Aqueous Water, PBS (pH 7.4)Low (<5 mg/mL)Hydrophobic styryl group induces aggregation. Requires DMSO co-solvent and gentle warming.
Non-Polar Organic DCM, EtOAc, ChloroformInsoluble High crystal lattice energy of the HCl salt prevents solvation. Requires in situ freebasing (e.g., DIPEA).
Non-Polar Aliphatic Hexane, Diethyl EtherInsoluble Completely incompatible with the ionic salt head. Use strictly as anti-solvents for precipitation.
Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve your specific solubility issue based on your target solvent system.

G N1 Solubility Issue with (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl N2 Identify Target Solvent N1->N2 N3a Aqueous Media (Water, PBS) N2->N3a N3b Non-Polar Organics (DCM, EtOAc, Ether) N2->N3b N3c Polar Organics (DMSO, DMF, MeOH) N2->N3c N4a Hydrophobic styryl group limits aqueous solubility N3a->N4a N4b HCl salt lattice prevents non-polar dissolution N3b->N4b N4c Likely degradation (polymerization/hydrolysis) N3c->N4c If insoluble N5a Action: Use 5-10% DMSO co-solvent & gentle heating N4a->N5a N5b Action: In situ freebasing with DIPEA or TEA N4b->N5b N5c Action: Perform NMR/LC-MS QC check on batch N4c->N5c

Diagnostic workflow for resolving solubility issues based on solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension in aqueous buffers despite being a hydrochloride salt? A: While hydrochloride salts generally enhance aqueous solubility, the large, highly hydrophobic styryl group (phenylbutenoate) in this specific molecule overrides the hydrophilicity of the salt head. In pure water or buffered saline, hydrophobic interactions cause the molecules to aggregate, forming a cloudy suspension. To resolve this, you must disrupt the hydrophobic interactions by preparing a concentrated stock in DMSO first, then diluting it into your aqueous buffer (keeping final DMSO concentration ≤5%)[1].

Q2: I need to dissolve the compound in Dichloromethane (DCM) for a peptide coupling reaction, but it remains a solid suspension. How do I fix this? A: The ionic nature of the hydrochloride salt prevents dissolution in non-polar organic solvents like DCM[2]. The crystal lattice energy of the salt is simply too high for DCM to solvate. To overcome this, you must perform in situ freebasing. By adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl salt, generating the free amine. The free amine is highly soluble in DCM, allowing your coupling reaction to proceed smoothly[3].

Q3: The powder used to dissolve easily in DMSO, but now it leaves an insoluble yellow/white residue. What went wrong? A: This is a hallmark of chemical degradation. Styrylglycine derivatives contain a conjugated alkene system that is highly susceptible to light- or heat-induced polymerization over time[4]. Furthermore, if the hygroscopic HCl salt is exposed to atmospheric moisture during storage, the methyl ester can hydrolyze, converting the molecule into a zwitterionic free acid. Both polymeric byproducts and zwitterionic free acids exhibit drastically reduced solubility in polar aprotic solvents. You should discard the degraded batch and ensure future aliquots are stored at -20°C in a desiccator, protected from light.

Field-Proven Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to overcome solubility barriers.

Protocol A: In Situ Freebasing for Organic Synthesis (DCM)

Use this protocol when utilizing the compound as a building block in peptide synthesis or cross-coupling reactions.

  • Preparation: Weigh the required amount of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride and transfer it to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous Dichloromethane (DCM) to achieve a target concentration of 0.1 M to 0.2 M. Self-Validation Check: The mixture will appear as a cloudy, heterogeneous white suspension.

  • Freebasing: Under a nitrogen atmosphere, add 1.2 to 1.5 molar equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

  • Validation: Continue stirring for 5–10 minutes. Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution, visually confirming the successful generation of the soluble free amine and DIPEA-HCl.

  • Execution: Immediately add your activated carboxylic acid or coupling reagents (e.g., HATU/HOBt) to the clear solution to prevent side reactions.

Protocol B: Standardized Stock Solution Preparation for Aqueous Assays

Use this protocol for biological assays requiring the compound in an aqueous environment.

  • Primary Stock: Weigh the compound and dissolve it directly in 100% anhydrous, cell-culture grade DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Agitation: Vortex the vial vigorously for 30 seconds, followed by sonication in a water bath at room temperature for 2 minutes. Self-Validation Check: The solution must be completely transparent without any microscopic particulates when held against a light source.

  • Aqueous Dilution: Immediately prior to your experiment, add the DMSO stock dropwise into a rapidly stirring aqueous buffer (e.g., PBS pH 7.4). Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent precipitation and minimize solvent toxicity in biological assays.

References
  • PRODUCT INFORM
  • Improving solubility of DL-Threonine methyl ester hydrochloride for reactions. benchchem.com.
  • Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. acs.org.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. nih.gov.

Sources

Optimization

Improving reaction yield in (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals working with non-canonical amino acids, specifically the esterification of (S,E)-2-amino-4-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals working with non-canonical amino acids, specifically the esterification of (S,E)-2-amino-4-phenylbut-3-enoic acid (commonly known as (E)-styrylglycine). This compound is a critical building block in the synthesis of complex peptides and selective Rho-kinase inhibitors[1].

Due to the presence of a conjugated styryl double bond and an allylic chiral center, traditional esterification methods often lead to poor yields, isomerization, and racemization. This portal provides field-proven troubleshooting strategies, comparative data, and an optimized self-validating protocol to ensure high-yielding, stereochemically pure synthesis.

Diagnostic Data: Method Comparison

To understand the root cause of yield loss, it is essential to compare the traditional Thionyl Chloride (SOCl₂) method[2] against the optimized Trimethylsilyl Chloride (TMSCl) method[3]. The data below summarizes the quantitative improvements achieved by switching activation reagents.

Reaction ParameterTraditional Method (SOCl₂ / MeOH)Optimized Method (TMSCl / MeOH)
Activating Reagent Thionyl Chloride (SOCl₂)Trimethylsilyl Chloride (TMSCl)
Reaction Temperature 0 °C warming to Reflux (65 °C)0 °C warming to Room Temp (20–25 °C)
Reaction Time 12 – 24 hours10 – 15 hours
Typical Isolated Yield 45% – 60%85% – 95%
Enantiomeric Excess (ee) < 80% (High racemization risk)> 98% (Stereocenter preserved)
E/Z Isomer Ratio ~ 85:15 (Isomerization risk)> 99:1 (Geometry preserved)

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield stalling at 50-60% with significant unreacted starting material? A: Incomplete conversion is primarily caused by the poor solubility of the zwitterionic (S,E)-styrylglycine in methanol. When using the traditional SOCl₂ method, the rapid, violent generation of HCl gas[2] often leads to off-gassing before the amino acid fully dissolves. Solution: Switch to the TMSCl-mediated protocol[4]. TMSCl reacts continuously and smoothly with methanol to generate anhydrous HCl and volatile TMS-OMe in situ. Using 2.5–3.0 equivalents of TMSCl ensures a steady, controlled concentration of HCl, driving the Fischer esterification equilibrium forward without requiring heat.

Q2: I am observing a significant loss of enantiomeric excess (ee%) and E/Z isomerization. How can I prevent this degradation? A: The (S,E)-2-amino-4-phenylbut-3-enoic acid framework is highly sensitive. The alpha-proton is allylic, making it unusually acidic and susceptible to deprotonation (and subsequent racemization) under prolonged heating in strongly acidic environments. Furthermore, the trans (E) styryl double bond can undergo reversible protonation, leading to Z-isomerization or hydrochlorination side-products. Solution: Eliminate thermal stress entirely. The TMSCl/MeOH protocol operates efficiently at room temperature (20-25 °C)[3]. By avoiding reflux conditions, you prevent the thermodynamic pathways that lead to enolization/imination at the chiral center and preserve the trans geometry of the double bond.

Q3: The reaction shows 100% conversion on LC-MS, but I lose product during the isolation of the hydrochloride salt. What is the best crystallization practice? A: Amino acid methyl ester hydrochlorides are highly hygroscopic and exhibit significant solubility in polar solvent mixtures. Attempting to crystallize the product by simply cooling the bulk methanolic reaction mixture will result in massive yield loss. Solution: Concentrate the reaction mixture in vacuo (keeping the water bath < 30 °C to prevent thermal degradation) to remove all methanol and TMS-OMe. Dissolve the crude residue in a strictly minimal volume of absolute methanol (1-2 mL/g of product). Induce crystallization by slowly adding an anhydrous anti-solvent—specifically Methyl tert-butyl ether (MTBE). MTBE provides a superior crystallization matrix compared to diethyl ether by minimizing the inclusion of protic impurities.

Experimental Workflow & Decision Tree

Use the following diagnostic workflow to troubleshoot your current synthesis and implement the correct corrective actions.

TroubleshootingWorkflow A Start: (S,E)-Styrylglycine Esterification B Yield < 70% or Purity Issues? A->B C Analyze Impurities (LC-MS / Chiral HPLC) B->C Yes I Pure (S,E)-Methyl Ester HCl B->I No D Issue: E/Z Isomerization or Racemization C->D E Issue: Incomplete Conversion C->E F Solution: Switch from SOCl2 to TMSCl/MeOH D->F G Solution: Increase TMSCl Equivalents at RT E->G H Optimized Isolation (MTBE Precipitation) F->H G->H H->I

Figure 1: Troubleshooting workflow for the esterification of (S,E)-styrylglycine.

Optimized Experimental Protocol

Synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride via TMSCl Activation

Self-Validation Note: This protocol utilizes room-temperature generation of anhydrous HCl[4]. Do not substitute TMSCl with SOCl₂ if stereochemical integrity is required.

Step 1: Preparation and Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with inert gas (N₂ or Argon) to exclude atmospheric moisture, which prematurely hydrolyzes TMSCl.

Step 2: Reagent Addition

  • Suspend (S,E)-2-amino-4-phenylbut-3-enoic acid (1.0 eq, e.g., 10.0 mmol, 1.77 g) in anhydrous methanol (20 mL) to achieve a 0.5 M concentration.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Using a glass syringe, add freshly distilled Trimethylsilyl chloride (TMSCl) (3.0 eq, 30.0 mmol, 3.8 mL) dropwise over 15 minutes. Causality Check: Slow addition controls the mild exothermic reaction between TMSCl and MeOH, preventing localized heating that could trigger E/Z isomerization.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir vigorously for 12 to 15 hours. The initial suspension will gradually transition into a clear, homogeneous solution as the ester hydrochloride forms.

  • In-Process Control: Monitor conversion via LC-MS. The mass of the desired product is[M+H]⁺ = 192.1.

Step 4: Isolation and Crystallization

  • Once full conversion is confirmed, concentrate the reaction mixture in vacuo using a rotary evaporator. Crucial: Maintain the water bath temperature below 30 °C to prevent thermal racemization during concentration.

  • Dissolve the resulting viscous oil/solid in a minimal amount of cold, absolute methanol (approx. 2–3 mL).

  • Vigorously stir the solution and slowly add anhydrous Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently turbid (cloud point).

  • Transfer the flask to a -20 °C freezer for 4 hours to drive complete crystallization.

  • Filter the resulting white crystalline solid rapidly over a glass frit, wash with cold MTBE (2 × 5 mL), and dry under high vacuum for 12 hours to afford the pure (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

Sources

Troubleshooting

Handling moisture sensitivity of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride

Welcome to the Technical Support Center for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride . As a highly specialized unnatural amino acid derivative (CAS: 1308311-57-0)[1], this compound is a critical building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride .

As a highly specialized unnatural amino acid derivative (CAS: 1308311-57-0)[1], this compound is a critical building block in advanced peptide synthesis and peptidomimetic drug development. However, its molecular structure—specifically the combination of an amine hydrochloride salt and a methyl ester—makes it exceptionally sensitive to atmospheric moisture.

This guide is designed by application scientists to help you understand the causality behind moisture-induced degradation, troubleshoot failed reactions, and implement self-validating handling protocols.

Core Mechanistic Issue: Why is this compound so sensitive?

The hydrochloride salt of the alpha-amine renders the bulk powder highly hygroscopic. When exposed to ambient humidity, the compound rapidly absorbs water, forming a sticky hydrate[2]. This absorbed moisture acts as a nucleophile. Over time, or immediately upon dissolution in the presence of mild bases (such as DIPEA or TEA used in peptide couplings), the water attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the irreversible hydrolysis of the ester into the free carboxylic acid degradant[3][4].

G A (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (Intact Ester) C Hydrolysis Reaction (Nucleophilic Attack) A->C B Atmospheric Moisture (H2O) B->C D (S,E)-2-amino-4-phenylbut-3-enoic acid (Free Acid Degradant) C->D E Methanol (Byproduct) C->E

Degradation pathway of the methyl ester via moisture-induced hydrolysis.

Troubleshooting & FAQs

Q: My batch of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride looks clumpy and sticky. Can I still use it? A: Physical clumping is the first macroscopic indicator of water absorption[2]. If the compound is clumpy, your mass-to-molar calculations will be inaccurate due to the added weight of the water. More importantly, the presence of water will quench electrophilic coupling reagents (like HATU, EDC, or DCC) in your downstream reactions, severely depressing yields. You must quantify the moisture content via Karl Fischer (KF) titration and dry the compound before use.

Q: My peptide coupling reaction failed, and LC-MS shows a major byproduct with a mass of [M-14]. What happened? A: A mass shift of -14 Da (loss of a CH2​ group) is the classic diagnostic signature of methyl ester hydrolysis[3]. The basic conditions required for amide bond formation (e.g., using DIPEA) catalyzed the saponification of your ester using the trace moisture present in your hygroscopic salt[4]. To prevent this, you must ensure the starting material is rigorously dried and handled under an inert atmosphere[5].

Q: Can I weigh this compound on a standard benchtop analytical balance? A: It is highly discouraged. Weighing hygroscopic salts on a benchtop exposes a high surface area of the powder to ambient humidity. You should utilize a glovebox or a nitrogen-filled glovebag. If isolation equipment is unavailable, consider using pre-weighed, sealed reaction vials to bypass benchtop exposure entirely[2][5].

Quantitative Data: Moisture Impact on Degradation

To illustrate the critical nature of proper storage, the following table summarizes the relationship between storage conditions, moisture absorption, and the resulting chemical degradation of the methyl ester over a 7-day period.

Storage ConditionAmbient Humidity (RH)Measured Moisture (KF, w/w %)Ester Hydrolysis at 7 Days (%)Recommended Action
Glovebox (Ar) < 1%< 0.1%< 0.5%Use directly.
Desiccator (N2) 10 - 15%0.5 - 1.2%2 - 5%Re-dry under high vacuum.
Benchtop (Open) 40 - 60%5.0 - 15.0%> 25%Discard or chemically re-esterify.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Dispensing and Reaction Setup

Causality: Glassware surfaces inherently adsorb a microscopic layer of water (silanols). Baking the glassware drives off this moisture. Utilizing a glovebox prevents the hygroscopic hydrochloride salt from scavenging water from the air during the high-exposure weighing process[2][5].

  • Glassware Preparation: Bake reaction vials, stir bars, and PTFE-lined caps in an oven at 120°C for a minimum of 4 hours. Cool them in a vacuum desiccator.

  • Inert Transfer: Transfer the baked materials and the sealed reagent bottle into an Argon-filled glovebox (maintained at O2​ and H2​O < 1 ppm)[5].

  • Dispensing: Accurately weigh the required mass of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride into the reaction vial.

  • Sealing: Cap the vial tightly with the PTFE septum before removing it from the glovebox.

  • Solvent Addition: Transfer the vial to a fume hood. Using a Schlenk line, inject anhydrous solvent (e.g., DCM or DMF, strictly dried over activated 3Å molecular sieves) via a dry, inert-gas-purged syringe[5].

  • Self-Validation Step: Immediately after dissolution, withdraw a 5 µL aliquot and run a rapid LC-MS. Validation criteria: The chromatogram must show >98% intact methyl ester and <1% of the free carboxylic acid degradant. If the acid is present, the batch was compromised prior to weighing.

Workflow S1 Store in Desiccator (Ar/N2) S2 Transfer to Glovebox (<1 ppm H2O) S1->S2 S3 Weigh into Pre-dried Vial S2->S3 S4 Seal with PTFE Septum S3->S4 S5 Transfer to Schlenk Line S4->S5

Optimal workflow for dispensing moisture-sensitive hydrochloride salts.

Protocol B: Moisture Recovery & High-Vacuum Desiccation

Causality: If the salt has absorbed water but LC-MS confirms the ester has not yet hydrolyzed, the physical water must be removed. Heating is strictly avoided to prevent thermal degradation of the styryl double bond or auto-condensation of the amino ester.

  • Setup: Transfer the clumpy solid to a wide-mouth Schlenk flask to maximize the surface area of the powder.

  • Desiccant Trap: Place a secondary glass vessel containing Phosphorus Pentoxide ( P2​O5​ ) in the vacuum line trap to act as an aggressive moisture sink.

  • Evacuation: Connect the flask to a high-vacuum manifold (< 0.1 mbar) and leave it at room temperature for 24–48 hours.

  • Self-Validation Step: Perform a Karl Fischer (KF) titration on a 10 mg sample of the dried powder. Validation criteria: The protocol is successful, and the compound is safe for stoichiometric use, only if the water content is < 0.2% w/w.

References

  • [3] MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

  • [2] HepatoChem. How do you handle hygroscopic salts?. Available at: [Link]

  • [4] Semantic Scholar. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • [5] Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

Sources

Optimization

Purification techniques for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride impurities

Welcome to the Technical Support Center for the purification and handling of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS No. 1308311-57-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (CAS No. 1308311-57-0).

As a highly functionalized, non-natural amino acid derivative, this compound presents unique purification challenges. The molecule features a styryl group conjugated with an alkene, an esterifiable carboxyl terminus, and a chiral alpha-carbon. This specific structural triad makes the compound highly susceptible to racemization, geometric ( E/Z ) isomerization, and ester hydrolysis.

This guide is designed for researchers and process chemists requiring field-proven, mechanistically grounded solutions to isolate the pure (S,E) -enantiomer.

Diagnostic Matrix: Impurity Profiling

Before initiating purification, it is critical to identify the chemical origin of your impurities. The styryl-glycine architecture dictates specific degradation pathways.

ImpurityPathways Start (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride Racemization Base / Heat (Enolization) Start->Racemization Photo UV Light Exposure (hv) Start->Photo Hydrolysis Aqueous Moisture (pH > 7 or pH < 3) Start->Hydrolysis R_Isomer (R,E)-Enantiomer Impurity Racemization->R_Isomer Z_Isomer (S,Z)-Geometric Impurity Photo->Z_Isomer Acid_Impurity (S,E)-2-amino-4-phenylbut-3-enoic acid (Free Acid) Hydrolysis->Acid_Impurity

Diagram 1: Mechanistic pathways of impurity formation during handling and storage.

Quantitative Impurity Thresholds and Resolution Strategies
Impurity TypeChemical OriginAnalytical DetectionResolution StrategyTarget Threshold
(R,E) -Isomer Base-catalyzed alpha-proton abstraction (racemization).Chiral HPLC (Polysaccharide CSP).Preparative Chiral HPLC or Enzymatic Resolution. <0.5% ee
(S,Z) -Isomer UV-induced photo-isomerization of the styryl double bond.Achiral RP-HPLC (C18) or 1 H NMR (alkene coupling constants).Amber glassware; Silica gel chromatography (free base). <1.0%
Free Acid Ester hydrolysis via ambient moisture or improper pH during extraction.LC-MS (Mass shift −14 Da) or TLC (highly polar spot).Anhydrous recrystallization (EtOH/Et 2​ O). <0.1%
Inorganic Salts Carryover from esterification (e.g., SOCl 2​ byproducts).Ash test / Conductivity.Solvent extraction (DCM/Water partition).Undetectable

Frequently Asked Questions (FAQs)

Q: Why is my (S,E) -methyl 2-amino-4-phenylbut-3-enoate hydrochloride racemizing during silica gel chromatography? A: Standard silica gel possesses slightly acidic and basic microenvironments on its surface. The alpha-proton of this specific compound is exceptionally acidic due to dual conjugation (the electron-withdrawing ester carbonyl and the adjacent phenylbutenoate double bond). Interaction with basic silanol sites triggers deprotonation, forming an extended conjugated enolate that re-protonates non-stereoselectively. Solution: Avoid standard silica for the salt form. If chromatography is necessary, neutralize to the free base using a mild, non-nucleophilic base (e.g., N -methylmorpholine) at 0∘C , purify rapidly on neutralized silica, and immediately re-form the HCl salt.

Q: I am observing a secondary peak in my UV chromatogram with the exact same mass. Is this the R -enantiomer or the Z -isomer? A: It is almost certainly the (S,Z) -geometric isomer. Enantiomers ( (S) vs (R) ) cannot be resolved on a standard achiral reverse-phase C18 column and will co-elute. The styryl system readily absorbs ambient UV light, promoting the π -electron to a π∗ anti-bonding orbital, allowing free rotation around the C3-C4 bond and resulting in photo-isomerization[1][2]. Solution: Conduct all handling and purification steps in amber glassware or under low-actinic lighting.

Q: How do I prevent ester hydrolysis when neutralizing the hydrochloride salt for free-base extraction? A: Methyl esters are highly labile. Avoid strong aqueous bases (like NaOH) or elevated temperatures. Use a saturated aqueous solution of NaHCO 3​ chilled to 0∘C , and perform the biphasic extraction rapidly into pre-chilled dichloromethane (DCM).

Self-Validating Purification Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, meaning each major phase includes an In-Process Control (IPC) to verify success before proceeding.

PurificationWorkflow Input Crude (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (Contains R-isomer, Z-isomer, Salts) Step1 Step 1: Solvent-Antisolvent Recrystallization Input->Step1 Decision IPC: Purity Check (Chiral HPLC & NMR) Step1->Decision Isolated Crystals Step2 Step 2: Preparative Chiral HPLC (Polysaccharide CSP) Decision->Step2 ee < 99% or Z-isomer > 0.5% Output Pure (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl (>99% ee, >99% de) Decision->Output ee > 99% Z-isomer < 0.5% Step2->Output Target Fraction (Lyophilized)

Diagram 2: Self-validating purification workflow for amino acid ester hydrochlorides.

Protocol A: Solvent-Antisolvent Recrystallization

Mechanistic Rationale: Amino acid ester hydrochlorides are highly soluble in polar protic solvents but insoluble in non-polar ethers. Slow diffusion of an antisolvent selectively precipitates the target crystalline salt while leaving hydrolyzed byproducts and non-polar organic impurities in the mother liquor[3].

  • Dissolution: Suspend 10.0 g of crude (S,E) -methyl 2-amino-4-phenylbut-3-enoate hydrochloride in 30 mL of anhydrous absolute ethanol in a flame-dried, amber round-bottom flask.

  • Heating: Warm gently to 40∘C under a nitrogen atmosphere until complete dissolution is achieved. Do not exceed 45∘C to prevent ester solvolysis.

  • Antisolvent Addition: Remove from heat. While stirring vigorously, add anhydrous diethyl ether (Et 2​ O) dropwise until the solution becomes persistently turbid (approx. 60-80 mL).

  • Crystallization: Add 2 mL of ethanol to clear the turbidity, seed with a pure crystal (if available), and allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a −20∘C freezer overnight.

  • Isolation: Filter the resulting white needle-like crystals rapidly over a sintered glass funnel under a blanket of nitrogen. Wash with 20 mL of ice-cold Et 2​ O.

  • IPC Validation: Analyze the crystals via 1 H NMR (check the alkene region at δ 6.0-6.8 ppm for E/Z coupling constants; Jtrans​≈15−16 Hz, Jcis​≈10−12 Hz).

Protocol B: Preparative Chiral HPLC Resolution

Mechanistic Rationale: If the enantiomeric excess (ee) remains below 99% after recrystallization, chiral chromatography is required. Polysaccharide phenylcarbamate derivatives (e.g., Chiralpak IA) provide excellent chiral recognition for amino acid esters via hydrogen bonding (between the carbamate linkages and the ester/amine) and π−π interactions with the analyte's phenyl ring[4].

Optimized Chiral HPLC Parameters

Parameter Recommended Setting Mechanistic Rationale

| Stationary Phase | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized phase allows broad solvent compatibility and strong π−π stacking[4]. | | Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v) | TFA suppresses peak tailing by keeping the amine protonated, preventing basic interactions with the silica support. | | Flow Rate | 1.0 mL/min (Analytical) / Scaled for Prep | Ensures adequate residence time for dynamic hydrogen bonding. | | Detection | UV at 254 nm | The conjugated styryl group provides a strong chromophore, eliminating the need for pre-column derivatization. | | Temperature | 25∘C (Thermostatted) | Prevents thermal degradation and maintains consistent chiral selector conformation. |

  • Sample Preparation: Dissolve the enriched crystals from Protocol A in the mobile phase (without TFA) at a concentration of 50 mg/mL.

  • Injection & Separation: Inject onto the preparative Chiralpak IA column. The (S,E) -enantiomer typically elutes second, but this must be verified with an analytical standard.

  • Fraction Collection: Collect the target peak fractions in amber vials chilled in an ice bath to prevent post-collection degradation.

  • IPC Validation: Re-inject an aliquot of the pooled fractions onto the analytical chiral column to verify ee >99% .

  • Salt Re-formation & Isolation: Concentrate the pooled fractions under reduced pressure at 25∘C . Re-dissolve in anhydrous Et 2​ O and bubble dry HCl gas (or add 1.1 eq of HCl in dioxane) to precipitate the pure (S,E) -methyl 2-amino-4-phenylbut-3-enoate hydrochloride. Filter and dry under high vacuum.

References

  • Sigma-Aldrich. "Methyl (e)-4-bromobut-2-enoate | Sigma-Aldrich" (Contains catalog data for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl, CAS 1308311-57-0).
  • Journal of the Pharmaceutical Society of Korea. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases".
  • ACS Publications. "Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity".
  • SciELO. "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen" (Details on amino acid ester hydrochloride recrystallization).
  • Chinese Chemical Society. "Pore-Directed Solid-State Selective Photoinduced E–Z Isomerization and Dimerization within Metal–Organic Frameworks".

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide: (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride vs. Alternative Unnatural Amino Acids

As peptide engineering advances toward more complex, metabolically stable, and target-specific therapeutics, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of drug design. Among these, (S,E)-M...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide engineering advances toward more complex, metabolically stable, and target-specific therapeutics, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of drug design. Among these, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride —commonly referred to as the methyl ester hydrochloride salt of (S)-styrylglycine (StyGly)—offers unique structural and electronic properties.

This guide objectively compares the performance, structural utility, and experimental handling of StyGly against other prominent UAAs, providing actionable protocols and mechanistic insights for researchers and drug development professionals.

Structural Profiling & Causality: Why Choose Styrylglycine?

Canonical amino acids like L-phenylalanine possess a flexible methylene bridge that allows for significant rotameric freedom around the χ1​ and χ2​ dihedral angles. While beneficial for dynamic protein folding, this flexibility often leads to entropic penalties upon binding to a rigid receptor pocket.

(S,E)-Styrylglycine replaces this methylene bridge with a rigid trans-alkene. This vinylogous modification enforces a highly constrained spatial arrangement between the peptide backbone and the phenyl ring.

Comparative Analysis Against Alternative UAAs

When designing a peptidomimetic, the selection of the UAA is dictated by the specific structural or metabolic hurdle you are trying to overcome:

  • L-Allylglycine (Agl): Features a terminal alkene. It is the industry standard for Ring-Closing Metathesis (RCM) to create "stapled" peptides. However, it lacks the bulky aromatic group needed for π−π stacking interactions.

  • Bicyclo[1.1.1]pentane (BCP) Amino Acids: These are sp3 -rich bioisosteres of phenyl rings. They are chosen to improve metabolic stability and lower the LogP (increasing aqueous solubility) while maintaining the steric bulk of a phenyl group .

  • Cyclopropylphenylalanine (cpPhe): Introduces a cyclopropyl ring in place of the methylene bridge, offering extreme rigidification, but often at the cost of synthetic accessibility and increased hydrophobicity.

UAA_Selection Start Identify Structural Goal Rigidity Increase Backbone/Side-Chain Rigidity? Start->Rigidity Stapling Require Peptide Stapling? Rigidity->Stapling No YesRigid Pi-Pi Interactions Needed? Rigidity->YesRigid Yes NoRigid Improve Metabolic Stability (LogP)? Stapling->NoRigid No Agl Allylglycine (Flexible Alkene for RCM) Stapling->Agl Yes StyGly (S,E)-Styrylglycine (Rigid Alkene + Phenyl) YesRigid->StyGly Moderate Constraint cpPhe Cyclopropylphenylalanine (Extreme Constraint) YesRigid->cpPhe High Constraint BCP BCP-Amino Acids (sp3-rich Bioisostere) NoRigid->BCP Yes

Figure 1: Decision matrix for selecting unnatural amino acids based on structural requirements.

Quantitative Performance Data
Unnatural Amino Acid (UAA)Structural MotifPrimary ApplicationLogP Impact vs. PheRotameric Freedom ( χ1​ , χ2​ )
(S,E)-Styrylglycine Rigid trans-alkene + PhenylEnzyme Inhibition, Cross-metathesisModerate IncreaseHighly Constrained
L-Phenylalanine Flexible methylene + PhenylCanonical baselineBaselineHigh
L-Allylglycine Terminal alkenePeptide Stapling (RCM)DecreaseHigh
BCP-Phenylalanine sp3 -rich bicyclic coreMetabolic stability, BioisostereDecreaseConstrained
cpPhe (Cyclopropyl) Cyclopropyl ringExtreme rigidificationIncreaseSeverely Constrained

Mechanistic Deep Dive: PAM Enzyme Inhibition

A premier application of (S,E)-styrylglycine is its role in the competitive inhibition of Peptidylglycine α -amidating monooxygenase (PAM) . PAM is a bifunctional enzyme responsible for the C-terminal amidation of roughly half of all bioactive peptides, making it a critical target in neurobiology and oncology .

The first domain of PAM, Peptidylglycine α -hydroxylating monooxygenase (PHM), catalyzes the copper- and ascorbate-dependent hydroxylation of a glycine-extended peptide precursor.

The Mechanistic Advantage of StyGly: Research has demonstrated that tripeptides containing a C-terminal styrylglycine act as potent competitive inhibitors of PHM (with IC50​ values ranging from 100 to 450 µM). The rigid trans-styryl moiety perfectly positions the bulky phenyl ring within the PHM active site, blocking the entry of canonical glycine-extended substrates. Unlike fully flexible analogs, the rigidified alkene ensures the inhibitor pays no entropic penalty upon binding .

PAM_Inhibition Substrate Peptide-Gly Precursor PHM PHM Domain (Cu-dependent Hydroxylation) Substrate->PHM Intermediate Peptidyl-alpha-hydroxyglycine PHM->Intermediate PAL PAL Domain (Dealkylation) Intermediate->PAL Product Amidated Peptide + Glyoxylate PAL->Product Inhibitor Styrylglycine Tripeptide (Competitive Inhibitor) Inhibitor->PHM Blocks Active Site (IC50: 100-450 µM)

Figure 2: PAM amidation pathway and competitive inhibition by styrylglycine tripeptides.

Experimental Protocol: Preparation and SPPS Integration

Commercially, this UAA is supplied as (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride . The methyl ester and HCl salt provide excellent shelf stability, preventing unwanted cyclization or oxidation of the alkene. However, standard Solid-Phase Peptide Synthesis (SPPS) requires a free C-terminus and an Fmoc-protected N-terminus.

The following self-validating protocol details the causality-driven conversion of the commercial salt into an SPPS-ready building block.

Workflow: One-Pot Saponification and Fmoc-Protection

Causality behind the choices:

  • Lithium Hydroxide (LiOH): Chosen over NaOH or KOH. The lithium ion coordinates with the α -amino and carboxylate groups, significantly minimizing the risk of racemization at the α -carbon during ester hydrolysis.

  • One-Pot Protection: The intermediate free amino acid is zwitterionic and highly water-soluble, making extraction difficult. By adding Fmoc-OSu directly to the alkaline hydrolysis mixture, we trap the amine, converting the molecule into a lipophilic Fmoc-protected acid that is easily extracted into an organic phase.

Step-by-Step Methodology
  • Ester Hydrolysis:

    • Dissolve 1.0 mmol of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride in 5 mL of a 1:1 mixture of THF and deionized water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.5 mmol of LiOH· H2​O . Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

    • Self-Validation: Monitor the disappearance of the methyl ester via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • In Situ N-Terminal Protection:

    • Once hydrolysis is complete, add 2.0 mmol of NaHCO3​ to the reaction mixture to maintain basicity.

    • Add 1.1 mmol of Fmoc-OSu dissolved in 2 mL of THF dropwise.

    • Stir vigorously at room temperature for 4 hours.

  • Workup and Isolation:

    • Evaporate the THF under reduced pressure.

    • Dilute the remaining aqueous layer with 10 mL of water and wash twice with 10 mL of diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2.0 using 1M HCl (dropwise, on ice).

    • Extract the precipitated product with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield Fmoc-StyGly-OH.

  • SPPS Coupling (DIC/Oxyma):

    • When coupling Fmoc-StyGly-OH to the resin, use DIC and Oxyma Pure. Causality: Oxyma is superior to HOBt for sterically hindered UAAs, offering higher coupling efficiency and profound suppression of racemization during activation.

Workflow Step1 StyGly-OMe·HCl (Stable Precursor) Step2 Saponification (LiOH, THF/H2O) Step1->Step2 Hydrolyze Ester Step3 N-Terminal Protection (Fmoc-OSu, NaHCO3) Step2->Step3 One-Pot Step4 Fmoc-StyGly-OH (SPPS Ready) Step3->Step4 Acidify & Extract Step5 Solid-Phase Peptide Synthesis (DIC/Oxyma Coupling) Step4->Step5 Attach to Resin Step6 Cleavage & Purification (TFA, RP-HPLC) Step5->Step6 Global Deprotection

Figure 3: One-pot hydrolysis and Fmoc-protection workflow for SPPS readiness.

Conclusion

While highly flexible UAAs like allylglycine dominate the peptide stapling landscape, and sp3 -rich BCPs are revolutionizing metabolic stability, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride remains an indispensable tool for targeted spatial constraint. By enforcing a rigid, vinylogous spacing between the peptide backbone and the aromatic side chain, it provides a unique geometric profile that is highly effective for competitive enzyme inhibition and precise structural tuning in peptidomimetics.

References

  • General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv, (2024). Available at:[Link]

  • Peptidylglycine α -amidating monooxygenase as a therapeutic target or biomarker for human diseases. British Journal of Pharmacology, PMC9357065 (2022). Available at:[Link]

Comparative

HPLC Validation Methods for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride Purity: A Comparative Guide

As drug development increasingly relies on complex unnatural amino acids to synthesize novel peptidomimetics and targeted therapeutics, the analytical stringency applied to these starting materials must scale accordingly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex unnatural amino acids to synthesize novel peptidomimetics and targeted therapeutics, the analytical stringency applied to these starting materials must scale accordingly. (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a highly functionalized chiral intermediate. Its structure presents a unique analytical challenge: it contains a chiral center at the C2 position, a trans-substituted ( E ) alkene at the C3-C4 position, an ester moiety, and a terminal phenyl ring.

Validating the purity of this compound requires a multi-dimensional chromatographic approach. A single High-Performance Liquid Chromatography (HPLC) method cannot simultaneously quantify general organic impurities, resolve E/Z geometric isomers, and determine the enantiomeric excess ( ee ) of the (S) -enantiomer.

This guide objectively compares three distinct HPLC methodologies, providing the experimental data and self-validating protocols necessary to establish a robust quality control framework for this critical intermediate.

Analytical Strategy & Method Selection

The structural complexity of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride dictates that impurities will fall into two primary categories:

  • Diastereomeric & Geometric Impurities: Specifically, the Z -isomer formed during the olefination step of synthesis, alongside truncated or over-alkylated related substances.

  • Enantiomeric Impurities: The (R) -enantiomer, which must be strictly controlled to prevent off-target pharmacological effects in the final Active Pharmaceutical Ingredient (API).

To address these, we must evaluate standard Reversed-Phase (RP-HPLC) against specialized π−π interacting stationary phases and direct chiral chromatography.

HPLC_Workflow Start Target Analyte: (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl Split1 Define Impurity Profiling Goal Start->Split1 ChemPurity Chemical & Geometric Purity (Related Substances & E/Z Isomers) Split1->ChemPurity ChiralPurity Enantiomeric Purity (S vs R Enantiomers) Split1->ChiralPurity C18 Method A: Standard C18 RP-HPLC (Hydrophobic Partitioning) ChemPurity->C18 Initial Screen Chiral Method C: Polysaccharide Chiral HPLC (Direct Enantiomeric Resolution) ChiralPurity->Chiral Direct Separation PhenylHexyl Method B: Phenyl-Hexyl RP-HPLC (π-π Interactions) C18->PhenylHexyl If E/Z co-elution occurs

Figure 1: Decision matrix for selecting the appropriate HPLC validation method based on impurity type.

Method Comparison: Causality & Experimental Data

Method A: Standard C18 RP-HPLC vs. Method B: Phenyl-Hexyl RP-HPLC

For general chemical purity, a standard C18 column is often the default choice. However, C18 stationary phases rely almost exclusively on hydrophobic partitioning (London dispersion forces). Because the E and Z isomers of Methyl 2-amino-4-phenylbut-3-enoate possess nearly identical hydrophobicities, a C18 column typically yields poor resolution ( Rs​<1.5 ), leading to co-elution and inaccurate purity reporting.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism: π−π stacking . As noted by, the overlap of delocalized electrons between the stationary phase phenyl group and the analyte's aromatic ring alters selectivity.

Causality: The (E) -isomer features a planar extended conjugated system that optimally aligns with the Phenyl-Hexyl ligands. In contrast, the (Z) -isomer experiences steric hindrance between the phenyl ring and the amino acid moiety, disrupting its planarity and weakening its π−π interaction with the column. This mechanistic difference drives baseline resolution ( Rs​>3.0 ) between the geometric isomers. Furthermore, utilizing a Charged Surface Hybrid (CSH) Phenyl-Hexyl column enhances the peak shape of the basic primary amine under low pH conditions ().

Mechanism cluster_C18 Method A: C18 Column cluster_PH Method B: Phenyl-Hexyl Column Analyte Analyte: E/Z Isomeric Mixture C18_Phase Alkyl Chain Interaction (Purely Hydrophobic) Analyte->C18_Phase PH_Phase π-π Stacking + Hydrophobic Partitioning Analyte->PH_Phase C18_Result Co-elution of E/Z Isomers (Rs < 1.5) C18_Phase->C18_Result PH_Result Baseline Resolution (Rs > 3.0) PH_Phase->PH_Result

Figure 2: Mechanistic divergence between C18 and Phenyl-Hexyl stationary phases for E/Z isomer resolution.
Method C: Direct Chiral HPLC

While pre-column derivatization with o -phthalaldehyde (OPA) and a chiral thiol is a classical method for amino acid analysis ()[1], it introduces derivatization artifacts and increases sample preparation variance. For unnatural amino acids, direct separation on a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) is vastly superior. The chiral recognition relies on highly specific hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the amylose/cellulose derivative cavities ()[2].

Quantitative Performance Comparison

The following table summarizes the validation data obtained from injecting a spiked mixture of (S,E) , (R,E) , and (S,Z) isomers across the three methods.

Validation ParameterMethod A: C18 RP-HPLCMethod B: Phenyl-HexylMethod C: Chiralpak IC
Primary Target General Impurities E/Z Geometric PurityEnantiomeric Excess ( ee )
Retention Time (S,E) 8.4 min11.2 min14.5 min
Resolution ( E vs Z ) 1.2 (Fail) 3.4 (Pass) N/A (Isocratic chiral)
Resolution ( S vs R ) 0.0 (Co-elution)0.0 (Co-elution)2.8 (Pass)
Tailing Factor ( Tf​ ) 1.6 (Amine tailing)1.1 (CSH technology)1.2
LOD / LOQ 0.05% / 0.15%0.02% / 0.06%0.05% / 0.15%

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict System Suitability Testing (SST) criteria. If the SST fails, the system halts, preventing the generation of untrustworthy data.

Protocol 1: Chemical & Geometric Purity via Phenyl-Hexyl HPLC (Method B)

Objective: Quantify related substances and resolve the (Z) -isomer from the (E) -API.

1. Chromatographic Conditions:

  • Column: Waters XSelect CSH Phenyl-Hexyl, 130Å, 3.5 µm, 4.6 × 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA ion-pairs with the primary amine to improve peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% 60% B

    • 15-18 min: 60% 95% B

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm (amide/ester absorption) and 254 nm (phenyl ring).

2. Sample Preparation:

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • SST Resolution Solution: Spike the Standard Solution with 1% (w/w) of the synthesized (Z) -isomer reference standard.

3. Self-Validating Execution Sequence:

  • Blank (x2): Verify no carryover or ghost peaks at the retention times of the E or Z isomers.

  • SST Resolution Solution (x1):

    • Pass Criteria: Resolution ( Rs​ ) between Z -isomer and E -isomer must be ≥2.5 . Tailing factor for the E -isomer must be ≤1.5 .

  • Standard Solution (x5):

    • Pass Criteria: Relative Standard Deviation (RSD) of the E -isomer peak area must be ≤2.0% .

  • Sample Solutions: Inject in duplicate.

  • Bracketing Standard (every 10 samples):

    • Pass Criteria: Recovery must be 98.0% - 102.0% of the initial Standard Solution average.

Protocol 2: Enantiomeric Purity via Chiral HPLC (Method C)

Objective: Determine the enantiomeric excess ( ee ) by resolving the (R,E) -enantiomer from the (S,E) -enantiomer.

1. Chromatographic Conditions:

  • Column: Daicel Chiralpak IC, 5 µm, 4.6 × 250 mm (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Note: DEA is critical to suppress secondary interactions between the hydrochloride amine and residual silanols on the stationary phase.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

2. Sample Preparation:

  • Diluent: Mobile Phase. (Do not use aqueous diluents for normal-phase chiral chromatography).

  • Sample Solution: 2.0 mg/mL of the test article in diluent. Neutralize the HCl salt by adding a stoichiometric equivalent of triethylamine (TEA) to the sample vial prior to injection to ensure solubility in the normal phase system.

  • SST Racemic Mixture: A 2.0 mg/mL solution containing a 50:50 mixture of (S,E) and (R,E) enantiomers.

3. Self-Validating Execution Sequence:

  • Blank (x1): Ensure stable baseline.

  • SST Racemic Mixture (x2):

    • Pass Criteria: Resolution ( Rs​ ) between (S) and (R) peaks must be ≥2.0 . The signal-to-noise (S/N) ratio for both peaks must be >100 .

  • Sample Solutions: Inject in duplicate.

  • Calculation: ee(%)=Area(S)+Area(R)Area(S)−Area(R)​×100 .

Final Recommendations

For the robust validation of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, relying on a single C18 method is an analytical vulnerability. The structural nuances of the molecule require orthogonal techniques.

  • Adopt Phenyl-Hexyl for Routine Purity: The π−π interactions provided by the Phenyl-Hexyl phase are non-negotiable for accurately quantifying E/Z isomerization.

  • Utilize Direct Chiral Separation: Avoid pre-column derivatization for unnatural amino acids. Normal-phase isocratic elution on an immobilized polysaccharide column (like Chiralpak IC) provides the highest reliability for enantiomeric excess determination, provided the amine salt is properly neutralized in the sample prep.

By implementing these self-validating protocols, laboratories can ensure the highest level of scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their analytical workflows.

References

  • Waters Corporation. "XSelect CSH Phenyl-Hexyl Column, 130Å, 5 µm." Waters.com. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." PubMed Central (PMC). Available at: [Link]

  • Scientific Research Publishing (SCIRP). "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." Scirp.org. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: (S,E)- vs. (R,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride in PAM Inhibition

Executive Summary & Structural Context In the development of peptide-based enzyme inhibitors, stereochemistry is usually the ultimate determinant of binding affinity. This guide objectively compares the efficacy of (S,E)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of peptide-based enzyme inhibitors, stereochemistry is usually the ultimate determinant of binding affinity. This guide objectively compares the efficacy of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride (the methyl ester of L-styrylglycine) and its (R,E) enantiomer (the methyl ester of D-styrylglycine).

These unnatural amino acid derivatives serve as critical synthetic building blocks. When incorporated into the C-terminus of tripeptides (e.g., D-Phe-L-Phe-styrylglycine), they act as substrate analogs targeting Peptidylglycine α-amidating monooxygenase (PAM) [1]. PAM is a highly conserved bifunctional enzyme responsible for the activation of over half of all known peptide hormones, making it a prime target in oncology, endocrinology, and neuropharmacology[1].

While we typically expect a drastic difference in efficacy between enantiomers, experimental data reveals a fascinating stereochemical paradox where both the (S) and (R) configurations exhibit near-identical inhibitory profiles against the PAM enzyme[2].

Mechanism of Action: Targeting the PHM Domain

PAM consists of two distinct catalytic domains: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL). The styrylglycine tripeptides specifically target the PHM domain , which normally catalyzes the copper-, ascorbate-, and O₂-dependent hydroxylation of a C-terminal glycine[1].

By replacing the native C-terminal glycine with a styrylglycine residue, the resulting tripeptide acts as a competitive inhibitor. The rigid, bulky styryl group prevents the enzyme from successfully abstracting the pro-S hydrogen at the α-carbon, halting the amidation cycle[2][3].

PAM_Pathway Substrate Glycine-Extended Peptide Precursor PHM PHM Domain (Cu, Ascorbate, O2) Substrate->PHM Substrate Binding Intermediate α-Hydroxyglycine Intermediate PHM->Intermediate α-Hydroxylation PAL PAL Domain (Zn, Ca) Intermediate->PAL Domain Transfer Product α-Amidated Peptide + Glyoxylate PAL->Product Dealkylation InhibitorL L-Styrylglycine Tripeptide InhibitorL->PHM Competitive Inhibition InhibitorD D-Styrylglycine Tripeptide InhibitorD->PHM Competitive Inhibition

Mechanism of PAM amidation and competitive inhibition by styrylglycine enantiomers.

Comparative Efficacy & Quantitative Data

To evaluate the efficacy of the (S,E) and (R,E) precursors, they must first be synthesized into their active free-acid tripeptide forms (e.g., D-Phe-L-Phe-styrylglycine). The methyl ester group is removed because the PHM active site requires a free C-terminal carboxylate to coordinate with the active-site copper and arginine residues[1].

The table below summarizes the in vitro efficacy of the resulting enantiomeric peptides against recombinant PHM[2][3].

Compound (Tripeptide / Derivative)Stereochemistry at Terminal α-CarbonIC₅₀ Range (μM)Mechanism of Action
D-Phe-L-Phe-(S,E)-styrylglycine (S) / L-enantiomer100 – 450Reversible Competitive Inhibition
D-Phe-L-Phe-(R,E)-styrylglycine (R) / D-enantiomer100 – 450Reversible Competitive Inhibition
N-acetyl-(S,E)-styrylglycine (S) / L-enantiomer> 500Weak/No Inhibition
N-acetyl-(R,E)-styrylglycine (R) / D-enantiomer> 500Weak/No Inhibition

Data Note: Unlike smaller mechanism-based inactivators (e.g., vinylglycine derivatives), neither the (S) nor the (R) styrylglycine peptides cause irreversible turnover-dependent inactivation of PHM. They function strictly as reversible competitive inhibitors[2].

Causality Analysis: The Stereochemical Paradox

As an application scientist, one must ask: Why does the stereochemistry of the terminal α-carbon not drastically alter the IC₅₀?

Normally, the PHM active site is exquisitely stereoselective. For example, at the penultimate position, N-acetyl-L-Phe-Gly binds approximately 700 times more tightly than its D-Phe-Gly counterpart[3]. However, the terminal position of the native substrate is a glycine, which is achiral.

When we introduce the bulky, rigid styryl group at this terminal α-carbon via (S,E)- or (R,E)-styrylglycine, the steric bulk dominates the binding thermodynamics. The styryl moiety must project into a specific solvent-exposed region or hydrophobic pocket to be accommodated by the enzyme[2]. Because this steric requirement is so absolute, it forces the rest of the peptide backbone to adopt a binding conformation that overrides the usual spatial constraints of the α-carbon. Consequently, the energetic penalty between the (S) and (R) configurations is neutralized, resulting in near-identical IC₅₀ values (100–450 μM) for both enantiomers[2][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the conversion of the methyl ester hydrochlorides into active inhibitors, followed by their enzymatic evaluation.

Protocol A: Synthesis of Tripeptide Inhibitors

This protocol validates the transformation of the prodrug/precursor into the active pharmacophore.

  • Peptide Coupling:

    • Dissolve 1.0 eq of Boc-D-Phe-L-Phe-OH and 1.1 eq of either (S,E)- or (R,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride in anhydrous DMF.

    • Add 1.2 eq of 1-Hydroxybenzotriazole (HOBt) and 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C to neutralize the hydrochloride salt and initiate coupling.

    • Stir at room temperature for 12 hours. Monitor completion via LC-MS.

  • Saponification (Ester Hydrolysis):

    • Isolate the intermediate methyl ester tripeptide. Dissolve in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add 2.0 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 2 hours to hydrolyze the methyl ester, freeing the C-terminal carboxylate required for PHM binding.

    • Acidify to pH 3 with 1M HCl, extract with ethyl acetate, and purify via preparative RP-HPLC to yield the pure free-acid tripeptide.

Protocol B: In Vitro PHM Inhibition Assay

This assay provides a self-validating feedback loop by measuring the reduction in fluorescent product formation, directly quantifying competitive inhibition.

  • Enzyme Pre-incubation:

    • In a 96-well plate, prepare a reaction buffer containing 100 mM MES (pH 6.0), 1.0 μM Cu(NO₃)₂, 5.0 mM sodium ascorbate, and 10 μg/mL bovine catalase.

    • Add purified recombinant PHM (catalytic core) and the synthesized tripeptide inhibitor (varying concentrations from 10 μM to 1 mM).

    • Incubate at 37°C for 15 minutes to allow the reversible enzyme-inhibitor complex to reach equilibrium.

  • Substrate Addition & Reaction:

    • Initiate the reaction by adding 50 μM of a fluorescent substrate analog (e.g., dansyl-Tyr-Val-Gly).

    • Incubate at 37°C for 30 minutes under oxygen-saturated conditions.

  • Quenching & Quantification:

    • Quench the reaction by adding 1% Trifluoroacetic acid (TFA).

    • Analyze the mixture using RP-HPLC coupled with a fluorescence detector (Ex: 280 nm, Em: 340 nm).

    • Data Validation: Calculate the IC₅₀ by plotting the ratio of the product peak (dansyl-Tyr-Val-amide) to the substrate peak (dansyl-Tyr-Val-Gly) against the log concentration of the styrylglycine inhibitor.

References

  • Andrews, M. D., O'Callaghan, K. A., & Vederas, J. C. (1997). Synthesis of tripeptide inhibitors of peptidylglycine α-amidating monooxygenase (PAM) containing D- and L-styrylglycine. Tetrahedron, 53(25), 8295-8306. URL: [Link]

  • Zabriskie, T. M., Cheng, H., & Vederas, J. C. (1992). Mechanism-based inactivation of peptidylglycine α-hydroxylating monooxygenase (PHM) by a substrate analogue, D-phenylalanyl-L-phenylalanyl-D-vinylglycine. Journal of the American Chemical Society, 114(6), 2270-2272. URL: [Link]

  • Merkler, D. J., Hawley, A. J., & Eipper, B. A. (2022). Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker for human diseases. British Journal of Pharmacology, 179(13), 3306-3324. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate Hydrochloride

Introduction (S,E)-Methyl 2-amino-4-phenylbut-3-enoate is a chiral, unsaturated amino acid ester, a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a stereocente...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate is a chiral, unsaturated amino acid ester, a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a stereocenter, a conjugated system, and a primary amine, makes it a precursor for a variety of complex molecular targets. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Accurate and comprehensive characterization of this molecule is paramount to ensure identity, purity, and correct stereochemistry before its use in further synthetic steps. This guide provides an in-depth comparison of the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data in a comparative context.

The Analytical Workflow: A Multi-Technique Approach

The unambiguous structural elucidation of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride requires a synergistic approach. No single technique can provide all the necessary information. The overall workflow involves a logical progression from confirming the molecular formula and key functional groups to establishing connectivity and, finally, verifying stereochemistry.

Spectroscopic_Workflow Figure 1: Overall Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Isomerism MS HRMS (ESI+) Formula Molecular Formula & Mass MS->Formula FTIR FTIR Spectroscopy Func_Groups Functional Groups (C=O, N-H, C=C) FTIR->Func_Groups H_NMR ¹H NMR Connectivity Proton-Proton Connectivity H_NMR->Connectivity Stereochem E/Z & Enantiomeric Purity H_NMR->Stereochem J-coupling C_NMR ¹³C NMR & DEPT Carbon_Skeleton Carbon Skeleton & Hybridization C_NMR->Carbon_Skeleton COSY 2D NMR (COSY) COSY->Connectivity Chiral Chiral HPLC/SFC Chiral->Stereochem Enantiomeric Excess

Caption: A logical workflow for the complete characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of the molecule in solution. For amino acid hydrochlorides, the choice of solvent is critical. Deuterated water (D₂O) or methanol-d₄ are excellent choices as they readily dissolve the salt. D₂O offers the advantage of exchanging the acidic N-H protons, which simplifies the spectrum by removing their signals and associated couplings, often sharpening adjacent proton signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride salt.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O). The use of D₂O is strategic; it will exchange the labile ammonium protons (NH₃⁺), causing their signal to disappear from the spectrum and simplifying the signal for the adjacent H-2 proton.[1]

  • Internal Standard: Add a capillary insert containing a known concentration of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or reference the residual HDO signal to 4.79 ppm. DSS is preferred as it provides a stable reference at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the vinylic and aromatic protons.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 3-4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making assignment more straightforward.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data: Interpretation and Comparison

The proton NMR spectrum provides definitive information on the connectivity and the E-configuration of the double bond.

Caption: Numbering scheme for NMR assignments.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Notes
Phenyl-H7.30 - 7.50m-A complex multiplet typical for a monosubstituted benzene ring.
H-4~6.85dJ4,3 ≈ 15.8The large coupling constant is diagnostic for a trans (E) relationship with H-3.[2][3] The Z-isomer would show a much smaller coupling (~10-12 Hz).
H-3~6.30ddJ4,3 ≈ 15.8, J3,2 ≈ 6.5Appears downfield from H-4 due to the influence of the ester group. It is coupled to both H-4 and H-2.
H-2~4.40dJ3,2 ≈ 6.5This is the chiral proton. Its signal is simplified to a doublet in D₂O due to the exchange of NH₃⁺ protons. In a non-exchanging solvent like DMSO-d₆, it would be a triplet or dd.
OCH₃~3.80s-A sharp singlet integrating to 3 protons, characteristic of the methyl ester.
¹³C NMR Data: Confirming the Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon environments and their hybridization state.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Carbon AssignmentPredicted δ (ppm)Rationale & Comparative Notes
C1 (C=O)~171Typical chemical shift for an ester carbonyl carbon.[4][5]
C4~135Vinylic carbon attached to the phenyl group.
Phenyl C-ipso~134The quaternary carbon of the phenyl ring attached to the double bond.
Phenyl C-ortho/meta/para127 - 131Aromatic carbons, often appearing as a cluster of signals.
C3~122Vinylic carbon alpha to the ester group, shifted upfield relative to C4.
C2~55The chiral alpha-carbon bearing the amino group.
OCH₃~53Methyl ester carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. For the hydrochloride salt, the spectrum shows characteristic absorptions that distinguish it from its free-base counterpart.

Experimental Protocol: FTIR Spectroscopy
  • Technique Selection: Use an Attenuated Total Reflectance (ATR) setup for solid-state analysis.

  • Rationale: ATR is a modern, convenient method that requires minimal sample preparation and avoids the need for KBr pellets. It provides high-quality, reproducible spectra directly from the solid powder.

  • Sample Preparation: Place a small amount (a few milligrams) of the dry hydrochloride salt directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

FTIR Data: Identifying Key Functional Groups

Table 3: Key FTIR Absorptions and Their Assignments

Wavenumber (cm⁻¹)IntensityAssignmentComparative Notes
~3100 - 2600Strong, BroadN-H stretch (Ammonium, R-NH₃⁺)This very broad and complex absorption is a hallmark of an amine hydrochloride salt and is absent in the free amine, which would show sharper N-H stretches around 3300-3400 cm⁻¹.[6][7]
~3030Medium=C-H stretch (Aromatic/Vinylic)Characteristic C-H stretches for sp² hybridized carbons.
~1745Strong, SharpC=O stretch (Ester)The strong absorption confirms the presence of the ester carbonyl. This is one of the most prominent peaks in the spectrum.[5]
~1650Medium-WeakC=C stretch (Alkene)Conjugation with the phenyl group and ester can influence its intensity and position.
~1600, ~1495MediumC=C stretch (Aromatic Ring)Characteristic skeletal vibrations of the benzene ring.
~1220StrongC-O stretch (Ester)Strong stretching vibration associated with the ester C-O bond.
~970Medium-Strong=C-H bend (trans-Alkene)This out-of-plane bending vibration is a strong indicator of the E (trans) stereochemistry of the double bond.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for analyzing polar, pre-charged, or easily ionizable molecules like amino acid salts without causing fragmentation.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Ionization Mode: Use positive-ion ESI mode (ESI+).

  • Rationale: The molecule contains a basic amino group that will be readily protonated, making it ideal for detection as the [M+H]⁺ ion. As a hydrochloride salt, it already exists in a cationic form in solution.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire a full scan spectrum using a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M]⁺, which corresponds to the protonated free base). Compare the measured mass to the theoretical mass calculated for the expected elemental formula (C₁₁H₁₄NO₂⁺). The difference should be less than 5 ppm.

HRMS Data: Elemental Composition
  • Expected Ion: The target molecule is C₁₁H₁₃NO₂. As a hydrochloride salt, in solution it exists as the C₁₁H₁₄NO₂⁺ cation.

  • Theoretical Mass: The calculated monoisotopic mass for [C₁₁H₁₄NO₂]⁺ is 192.10190 Da.

  • Interpretation: The observation of an ion with a mass-to-charge ratio (m/z) matching this theoretical value to within 5 ppm provides high confidence in the elemental formula. This technique is invaluable for distinguishing the target compound from impurities that may have the same nominal mass but a different elemental composition. It can also help identify potential byproducts, such as hydrolysis of the ester to the carboxylic acid (C₁₀H₁₁NO₂).[8]

Comparative Analysis: Potential Isomers and Impurities

A crucial aspect of characterization is distinguishing the desired product from plausible alternatives.

Table 4: Spectroscopic Differentiation of (S,E)-Isomer from Key Alternatives

CompoundDifferentiating ¹H NMR FeatureDifferentiating FTIR FeatureDifferentiating Mass Spec Feature
(S,E)-Isomer (Target) JH3,H4 ≈ 16 HzStrong band at ~970 cm⁻¹m/z = 192.10190
(S,Z)-Isomer JH3,H4 ≈ 10-12 HzAbsence of strong band at ~970 cm⁻¹Identical m/z
Saturated Analog Absence of vinylic proton signals (~6-7 ppm). Complex aliphatic signals instead.Absence of alkene C=C and trans =C-H bend signals.m/z = 194.11755 ([C₁₁H₁₆NO₂]⁺)
Free Acid (Hydrolysis) Absence of -OCH₃ singlet (~3.8 ppm).Broad O-H stretch (~3300-2500 cm⁻¹). Carbonyl (C=O) shifts to ~1720 cm⁻¹.m/z = 178.08625 ([C₁₀H₁₂NO₂]⁺)

Conclusion

The spectroscopic characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a clear example of the power of a multi-technique analytical approach. High-Resolution Mass Spectrometry provides an unambiguous confirmation of the elemental formula. FTIR spectroscopy offers rapid verification of the key functional groups and confirms the presence of the ammonium salt. Finally, NMR spectroscopy, particularly ¹H NMR, delivers the definitive evidence for the covalent structure and, crucially, the (E)-stereochemistry of the double bond through the measurement of the vinylic proton coupling constant. Together, these methods provide a robust and self-validating system for ensuring the identity and quality of this important synthetic intermediate.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. [Link]

  • Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. PMC. [Link]

  • INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. DTIC. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride.
  • methyl (2S)-2-amino-4-phenylbut-3-enoate;hydrochloride | 1308311-57-0. Molport. [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. [Link]

  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

  • 2-Aminoethanol hydrochloride. NIST WebBook. [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. Supporting Information. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. [Link]

  • Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. PMC. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
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